2-Methylpent-2-en-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKXGIRAIYTCRB-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030860 | |
| Record name | 2-Methyl-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610-29-3 | |
| Record name | 2-Penten-1-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-2-methylpent-2-en-1-ol IUPAC name and structure
An In-depth Technical Guide to (E)-2-methylpent-2-en-1-ol
This guide provides a comprehensive technical overview of (E)-2-methylpent-2-en-1-ol, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characteristics, and safety information.
Chemical Structure and Identification
(E)-2-methylpent-2-en-1-ol is a primary allylic alcohol. The "(E)" designation in its IUPAC name refers to the stereochemistry of the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides. For C2, the substituents are -CH₂OH and -CH₃. For C3, they are -CH₂CH₃ and -H. According to Cahn-Ingold-Prelog (CIP) rules, -CH₂OH has priority over -CH₃, and -CH₂CH₃ has priority over -H. As these higher-priority groups are on opposite sides of the double bond, the isomer is designated (E).
The molecular structure is detailed below.
Caption: Ball-and-stick representation of (E)-2-methylpent-2-en-1-ol.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (E)-2-methylpent-2-en-1-ol[1] |
| CAS Number | 16958-19-3[2] |
| Molecular Formula | C₆H₁₂O[1][2][3][4] |
| Molecular Weight | 100.161 g/mol [2][4] |
| Canonical SMILES | CCC=C(C)CO[5] |
| Isomeric SMILES | CC/C=C(\C)/CO[5][6] |
| InChI | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+[1] |
| InChIKey | KIKXGIRAIYTCRB-GQCTYLIASA-N[1] |
Physicochemical Properties
This section summarizes the key physical and chemical properties of (E)-2-methylpent-2-en-1-ol.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 94.5 °C[2] | At 77 mmHg |
| 167.5 °C[5] | At 760 mmHg (estimated) | |
| Density | 0.845 g/cm³[5] | |
| Flash Point | 60.8 °C[5] | |
| XLogP3-AA | 1.5[1][5] | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1[1][5] | |
| Hydrogen Bond Acceptor Count | 1[1][5] | |
| Rotatable Bond Count | 2[1][5] |
| Topological Polar Surface Area | 20.2 Ų[1] | |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of (E)-2-methylpent-2-en-1-ol is the selective reduction of the corresponding α,β-unsaturated aldehyde, (E)-2-methylpent-2-enal.
Synthesis via Reduction of (E)-2-methylpent-2-enal
Principle: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones to their corresponding alcohols. In the case of α,β-unsaturated aldehydes, NaBH₄ primarily performs a 1,2-addition to the carbonyl group, leaving the carbon-carbon double bond intact. This selectivity makes it an ideal reagent for converting (E)-2-methylpent-2-enal to (E)-2-methylpent-2-en-1-ol.
Experimental Protocol: A detailed protocol for this synthesis is as follows[2]:
-
Reaction Setup: A solution of (E)-2-methylpent-2-enal is prepared in methanol (B129727) (MeOH) in a round-bottom flask equipped with a magnetic stirrer. The flask is placed in an ice bath to maintain a temperature of 0 °C. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution over a period of time to control the reaction rate and temperature.
-
Reaction Time: The reaction mixture is stirred at 0 °C for approximately 2 hours to ensure complete conversion.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The bulk of the methanol is removed under reduced pressure. The remaining aqueous solution is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. The final product, (E)-2-methylpent-2-en-1-ol, can be purified by fractional distillation under reduced pressure or by column chromatography.
Caption: General experimental workflow for the synthesis of the target compound.
Spectroscopic Data
While comprehensive, peer-reviewed spectral assignments are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure. These predictions are crucial for characterization by researchers.
Table 3: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment |
|---|---|---|---|
| ¹H NMR | Broad Singlet | δ 1.5 - 4.0 ppm | R-OH (hydroxyl proton, exchangeable) |
| Triplet | δ ~5.4 ppm | =CH- (vinylic proton on C3) | |
| Singlet | δ ~4.0 ppm | -CH₂OH (protons on C1) | |
| Quintet/dq | δ ~2.0 ppm | -CH₂- (protons on C4) | |
| Singlet | δ ~1.7 ppm | =C-CH₃ (methyl protons on C2) | |
| Triplet | δ ~0.9 ppm | -CH₃ (terminal methyl protons on C5) | |
| ¹³C NMR | sp² Carbon | δ ~135-140 ppm | C2 (quaternary vinylic carbon) |
| sp² Carbon | δ ~125-130 ppm | C3 (vinylic carbon) | |
| sp³ Carbon (C-O) | δ ~65-70 ppm | C1 (carbon attached to hydroxyl group) | |
| sp³ Carbon | δ ~20-25 ppm | C4 (methylene carbon) | |
| sp³ Carbon | δ ~13-16 ppm | C5 (terminal methyl carbon) | |
| sp³ Carbon | δ ~12-15 ppm | C2-Methyl (vinylic methyl carbon) | |
| IR Spectroscopy | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Hydroxyl group |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ (strong) | Alkyl C-H bonds | |
| C=C Stretch | ~1670 cm⁻¹ (weak-medium) | Alkene double bond |
| | C-O Stretch | 1000-1100 cm⁻¹ (strong) | Primary alcohol C-O bond |
Safety and Handling
Based on aggregated GHS data, (E)-2-methylpent-2-en-1-ol is classified with the following hazards[1]:
-
H226: Flammable liquid and vapor.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
- 1. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-methylpent-2-en-1-ol | Molport-006-113-469 | Novel [molport.com]
- 5. lookchem.com [lookchem.com]
- 6. (E)-2-methylpent-2-en-4-yn-1-ol | C6H8O | CID 12599097 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methylpent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylpent-2-en-1-ol, a valuable intermediate in organic synthesis. This document includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of the key workflows.
Core Chemical and Physical Properties
This compound is an unsaturated alcohol with the molecular formula C6H12O.[1] It is recognized for its role as a building block in the synthesis of more complex molecules.
Identification and Nomenclature
| Property | Value | Source |
| IUPAC Name | (2E)-2-methylpent-2-en-1-ol | [1] |
| CAS Number | 1610-29-3 | [1] |
| Molecular Formula | C6H12O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Canonical SMILES | CCC=C(C)CO | |
| InChI Key | KIKXGIRAIYTCRB-GQCTYLIASA-N | [1] |
Physicochemical Data
| Property | Value | Source |
| Boiling Point | 167.5 °C at 760 mmHg | |
| Melting Point | 22.55 °C (estimate) | |
| Density | 0.845 g/cm³ | |
| Flash Point | 60.8 °C | |
| logP | 1.335 | |
| Refractive Index | 1.4289 (estimate) | |
| Vapor Pressure | 0.558 mmHg at 25°C |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions.
Synthesis: Reduction of 2-Methylpent-2-enal (B7821959)
A common route for the synthesis of this compound is the reduction of the corresponding α,β-unsaturated aldehyde, 2-methylpent-2-enal.[2] Lithium aluminum hydride (LiAlH4) is an effective reducing agent for this transformation.
Materials:
-
2-Methylpent-2-enal
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (B86663) (Na2SO4)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled in an ice bath.
-
A solution of 2-methylpent-2-enal in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension with continuous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reduction.
-
The reaction is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again with water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: Fractional Distillation
The crude product can be purified by fractional distillation to obtain high-purity this compound.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Vacuum source (if necessary for reduced pressure distillation)
Procedure:
-
The crude this compound is placed in a round-bottom flask with a few boiling chips.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The flask is heated gently with a heating mantle. For compounds with high boiling points, distillation can be performed under reduced pressure to lower the boiling temperature and prevent decomposition.[3]
-
The fraction that distills at the boiling point of this compound is collected in the receiving flask. A boiling point range of 1-2 °C is indicative of a pure substance.[3]
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration is around 10 µg/mL.[4]
-
Ensure the sample is free of particulate matter by filtering if necessary.[4]
-
Transfer the solution to a GC vial.
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[5]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.[5]
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of this compound.
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).[6]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[6]
-
Filter the solution into a clean NMR tube to remove any solid particles.[7]
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Workflow for this compound.
References
- 1. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpent-2-enal | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
Spectroscopic Analysis of 2-Methylpent-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpent-2-en-1-ol, a key intermediate in various organic syntheses. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 | Triplet (t) | 1H | CH =C |
| ~4.0 | Singlet (s) | 2H | CH ₂OH |
| ~2.0 | Quintet | 2H | CH ₂CH₃ |
| ~1.8 | Singlet (s) | 1H | OH |
| ~1.7 | Singlet (s) | 3H | =C-CH ₃ |
| ~0.9 | Triplet (t) | 3H | CH₂CH ₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| ~138 | Quaternary (=C -CH₃) |
| ~128 | Tertiary (C H=C) |
| ~68 | Primary (C H₂OH) |
| ~22 | Secondary (C H₂CH₃) |
| ~14 | Primary (=C-C H₃) |
| ~13 | Primary (CH₂C H₃) |
Solvent: CDCl₃, Proton-decoupled
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | =C-H stretch (alkene) |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1670 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Sample phase: Liquid film
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity (%) | Proposed Fragment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₃]⁺ |
| 82 | Moderate | [M - H₂O]⁺ |
| 71 | High | [M - C₂H₅]⁺ |
| 57 | Moderate | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence for quantitative ¹H NMR.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Volatile solvent (e.g., dichloromethane (B109758) or methanol)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
-
Use a standard non-polar or medium-polarity capillary column.
-
Set the mass spectrometer to operate in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
-
Set the mass range for scanning (e.g., m/z 35-300).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The compound will be separated by the GC column and then enter the mass spectrometer.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis of this compound.
Synthesis of 2-Methylpent-2-en-1-ol from Propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-methylpent-2-en-1-ol from propanal, a two-step process involving a self-aldol condensation followed by a selective reduction. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis pathway and reaction mechanisms to support research and development in organic synthesis and drug development.
Introduction
The synthesis of allylic alcohols, such as this compound, is a fundamental transformation in organic chemistry, providing key intermediates for the construction of more complex molecules in the pharmaceutical and fragrance industries. The conversion of propanal to this compound is a classic example of carbon-carbon bond formation followed by selective functional group manipulation.
The overall synthesis pathway can be summarized as follows:
An In-Depth Technical Guide to the Stereoisomers of 2-Methylpent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomerism of 2-methylpent-2-en-1-ol, focusing on its geometric isomers. The absence of a chiral center in the molecule precludes the existence of enantiomers. This document details the synthesis, properties, and characterization of the (E) and (Z) isomers of this compound.
Introduction to the Stereochemistry of this compound
This compound (C₆H₁₂O) is an unsaturated alcohol that exhibits geometric isomerism due to the presence of a carbon-carbon double bond with different substituents on each carbon atom of the double bond. The molecule does not possess a chiral center, and therefore, does not have enantiomers. The two geometric isomers are designated as (E)-2-methylpent-2-en-1-ol and (Z)-2-methylpent-2-en-1-ol, according to the Cahn-Ingold-Prelog priority rules.
Figure 1: Geometric Isomers of this compound.
Physicochemical Properties
The physical and chemical properties of the (E) and (Z) isomers of this compound are expected to differ due to their distinct spatial arrangements. A summary of available and predicted data is presented below.
| Property | (E)-2-methylpent-2-en-1-ol | (Z)-2-methylpent-2-en-1-ol |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol | 100.16 g/mol |
| Boiling Point | 94.5 °C at 77 mmHg[1] | Data not available |
| Density | Data not available | Data not available |
| Refractive Index | Data not available | Data not available |
Synthesis of Stereoisomers
The stereoselective synthesis of the (E) and (Z) isomers of this compound is crucial for studying their individual properties and potential applications.
Synthesis of (E)-2-methylpent-2-en-1-ol
The (E) isomer is commonly synthesized via the reduction of (E)-2-methylpent-2-enal.
Experimental Protocol: Reduction of (E)-2-methylpent-2-enal with Sodium Borohydride [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-2-methylpent-2-enal in methanol (B129727) at 0 °C under an inert atmosphere.
-
Reduction: Slowly add sodium tetrahydroborate (NaBH₄) to the solution.
-
Reaction Time: Stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield (E)-2-methylpent-2-en-1-ol.
Caption: Synthesis of (E)-2-methylpent-2-en-1-ol.
Synthesis of (Z)-2-methylpent-2-en-1-ol
Spectroscopic Characterization
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization and differentiation of the (E) and (Z) isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the stereochemistry around the double bond.
¹³C NMR Data for (E)-2-methylpent-2-en-1-ol: [2]
-
Instrument: Varian XL-100
-
Detailed peak assignments are not publicly available but the spectrum is noted in the PubChem database.
Comparative ¹H and ¹³C NMR data for the (Z) isomer are not currently available in public databases. It is anticipated that the chemical shifts of the carbons and protons in proximity to the double bond will differ significantly between the two isomers.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and a C=C stretching vibration around 1670-1680 cm⁻¹. Differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the (E) and (Z) isomers.
Separation of Isomers
The separation of the (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.
Potential Separation Techniques:
-
Gas Chromatography (GC): Capillary GC with a suitable stationary phase can be an effective method for separating geometric isomers. The choice of the stationary phase is critical for achieving good resolution.
-
High-Performance Liquid Chromatography (HPLC): Normal-phase or reverse-phase HPLC could also be employed for the separation of the isomers.
-
Chromatography on Silver Ion-Impregnated Media: A method involving substantially continuous contacting of a feed stream with an ion exchange medium exchanged with silver and/or copper ions has been patented for the separation of E and Z isomers of alkene alcohols and their derivatives.[3]
Caption: General workflow for isomer separation.
Conclusion
This compound exists as a pair of geometric isomers, (E) and (Z), and lacks enantiomers. The synthesis of the (E) isomer is well-documented through the reduction of the corresponding aldehyde. However, there is a notable lack of information regarding the stereoselective synthesis and detailed characterization of the (Z) isomer. Further research is required to develop efficient synthetic routes to the (Z) isomer and to fully characterize and compare the physicochemical and spectroscopic properties of both geometric isomers. Such data is essential for researchers and professionals in drug development and other scientific fields who may utilize these compounds as building blocks or in biological studies.
References
Toxicological Profile and Safety Data for 2-Methylpent-2-en-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological data for 2-Methylpent-2-en-1-ol. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.
Executive Summary
This compound is an unsaturated aliphatic alcohol with known hazardous properties, including flammability, skin sensitization, and the potential for serious eye damage. While acute toxicity data are available, comprehensive information regarding chronic, genetic, and reproductive toxicity is limited for this specific compound. This guide synthesizes the existing data for this compound and supplements it with information from structurally related compounds, such as other allylic alcohols, to provide a more complete toxicological profile. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1610-29-3 | [1] |
| Molecular Formula | C6H12O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 120-122 °C | |
| Flash Point | Not available | |
| Solubility | Not available |
Toxicological Data
Acute Toxicity
Limited acute toxicity data is available for this compound.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 4920 mg/kg | |
| LD50 | Rabbit | Dermal | 3 mL/kg | |
| LC50 | Rat | Inhalation | 114,000 mg/m³/4hr (for 2-Methyl-2-pentene) | [2] |
Irritation and Sensitization
This compound is classified as a substance that causes serious eye damage and may cause an allergic skin reaction.[1]
| Endpoint | Result | Reference |
| Skin Irritation | Irritating | |
| Eye Irritation | Causes serious eye damage | [1] |
| Skin Sensitization | May cause an allergic skin reaction | [1] |
Genotoxicity
No direct studies on the genotoxicity of this compound were identified. However, the genotoxicity of structurally related allylic alcohols is a concern. The metabolic oxidation of allylic alcohols can lead to the formation of reactive α,β-unsaturated aldehydes, such as acrolein from allyl alcohol, which are known mutagens.[3][4]
A read-across approach suggests that this compound may have genotoxic potential following metabolic activation.
Carcinogenicity
Specific carcinogenicity studies for this compound are not available. Given the potential for metabolic activation to a reactive aldehyde, further investigation into the carcinogenic potential would be warranted.
Reproductive and Developmental Toxicity
Metabolism and Mechanism of Toxicity (Read-Across Approach)
Direct metabolic studies for this compound are not available. However, based on its structure as an allylic alcohol, a probable metabolic pathway involves oxidation by alcohol dehydrogenase (ADH) to the corresponding α,β-unsaturated aldehyde.[3][4] This aldehyde can be further oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid, which can be excreted.
The primary mechanism of toxicity for many allylic alcohols is attributed to the high reactivity of the metabolically formed α,β-unsaturated aldehydes.[3] These aldehydes can readily react with cellular nucleophiles, particularly glutathione (B108866) (GSH), leading to GSH depletion.[3][4] Depletion of GSH can result in oxidative stress and damage to cellular macromolecules, including proteins and DNA, ultimately leading to cytotoxicity.[3][4]
References
- 1. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-pentene | C6H12 | CID 12243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aspects of allyl alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-generation reproductive toxicity study of 2-methylbutane in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2-Methylpent-2-en-1-ol: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the literature surrounding the discovery and synthesis of 2-Methylpent-2-en-1-ol, a valuable unsaturated alcohol in organic synthesis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its preparation, and a summary of its spectroscopic characterization.
Introduction
This compound, a six-carbon allylic alcohol, serves as a versatile intermediate in the synthesis of various organic molecules. Its structure, featuring a trisubstituted double bond and a primary alcohol, allows for a range of chemical transformations, making it a subject of interest in synthetic chemistry. While the initial "discovery" of such a fundamental molecule is not always documented in a singular, seminal publication, its synthesis is well-established through the reduction of the corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557). This review focuses on the key methods developed for its preparation and the detailed characterization of the resulting compound.
Physicochemical Properties
This compound is a flammable liquid with the chemical formula C₆H₁₂O.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 1610-29-3 ((E)-isomer: 16958-19-3) | [1][2] |
| Boiling Point | 94.5 °C (77 mmHg) | [2] |
| Density | 0.845 g/cm³ (estimate) | [3] |
| Flash Point | 60.8 °C | [3] |
| LogP | 1.335 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the chemoselective 1,2-reduction of the carbonyl group of (E)-2-methylpent-2-enal. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) and lithium aluminum hydride being prominent examples.
Synthesis Workflow
The general synthetic pathway involves the reduction of the aldehyde functionality of (E)-2-methylpent-2-enal to the corresponding primary alcohol, preserving the carbon-carbon double bond.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Reduction with Sodium Tetrahydroborate
A widely used and mild procedure for the synthesis of (E)-2-methylpent-2-en-1-ol involves the use of sodium tetrahydroborate (NaBH₄) in a protic solvent like methanol (B129727). This method is advantageous due to its operational simplicity and high selectivity.
Experimental Procedure (based on DOI:10.1021/ol301204w): [2]
-
To a solution of (E)-2-methylpent-2-enal in methanol at 0 °C under an inert atmosphere, add sodium tetrahydroborate portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography to yield (E)-2-methylpent-2-en-1-ol.
Method 2: Reduction with Lithium Aluminium Hydride
A more powerful reducing agent, lithium aluminium hydride (LiAlH₄), can also be employed for this transformation. This method is often used when the substrate is less reactive.
Experimental Procedure (based on DOI:10.1021/jo0704762): [2]
-
To a solution of ethyl (E)-2-methyl-2-pentenoate in diethyl ether at 0 °C, add lithium aluminium hydride and aluminium trichloride.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting suspension and extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to obtain (E)-2-methylpent-2-en-1-ol.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectroscopic Data for (E)-2-Methylpent-2-en-1-ol (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (on C2) | ~1.7 | s | - |
| -CH₂- (on C4) | ~2.0 | q | 7.5 |
| -CH₃ (on C5) | ~1.0 | t | 7.5 |
| =CH- (on C3) | ~5.4 | t | 7.0 |
| -CH₂OH | ~4.0 | d | 7.0 |
| -OH | variable | br s | - |
Table 3: ¹³C NMR Spectroscopic Data for (E)-2-Methylpent-2-en-1-ol (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | ~68 |
| C2 (=C(CH₃)-) | ~138 |
| C3 (=CH-) | ~125 |
| C4 (-CH₂-) | ~22 |
| C5 (-CH₃) | ~14 |
| C6 (-CH₃ on C2) | ~13 |
Mass Spectrometry (MS)
The mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns include the loss of a hydroxyl radical, water, and alkyl fragments.
Conclusion
While the formal "discovery" of a simple molecule like this compound is not easily traced to a single origin, its synthesis is a well-understood and fundamental transformation in organic chemistry. The reduction of 2-methyl-2-pentenal using hydride reagents like sodium borohydride or lithium aluminum hydride provides reliable and efficient access to this versatile allylic alcohol. The detailed experimental protocols and comprehensive spectroscopic data presented in this review serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors. The continued application of this compound in the synthesis of more complex molecules underscores its importance in the field of organic chemistry.
References
A Proposed Biosynthetic Route to 2-Methylpent-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpent-2-en-1-ol is a C6 branched-chain unsaturated alcohol with potential applications in the chemical and pharmaceutical industries. While its natural occurrence has been noted in organisms such as Zea mays, a definitive biosynthetic pathway has not been elucidated in the scientific literature. This technical guide proposes a novel, plausible biosynthetic pathway for this compound, constructed from established enzymatic reaction types and common metabolic precursors. The proposed pathway leverages a key aldol (B89426) condensation step followed by reduction. This document provides a comprehensive overview of the proposed enzymatic steps, discusses the classes of enzymes required, presents quantitative data from analogous reactions to inform feasibility, and outlines detailed experimental protocols for the validation and implementation of this pathway in a microbial host.
Introduction
The imperative for sustainable and bio-based chemical production has driven significant research into engineering microbial cell factories. Branched-chain higher alcohols are valuable targets due to their utility as specialty chemicals, flavor compounds, and advanced biofuels. This compound, with its specific chemical structure, represents an interesting synthetic target. Currently, its production is reliant on chemical synthesis. This guide outlines a hypothetical four-step biosynthetic pathway, starting from the common metabolite L-threonine, intended to serve as a foundational resource for researchers aiming to develop a microbial production platform for this compound.
Proposed Biosynthetic Pathway
The proposed pathway to this compound is a synthetic route that combines elements from amino acid catabolism and well-characterized enzymatic reactions for carbon-carbon bond formation and aldehyde reduction. The pathway can be divided into four key stages:
-
Propanal Formation: Generation of the C3 aldehyde precursor, propanal, from a common metabolite.
-
Aldol Condensation: A C-C bond-forming reaction between two molecules of propanal to create a C6 backbone.
-
Dehydration: Removal of a water molecule to introduce the double bond.
-
Reduction: Final conversion of the resulting aldehyde to the target alcohol.
The complete proposed pathway is illustrated below.
Figure 1: Proposed biosynthetic pathway for this compound from L-Threonine.
Step 1: Propanal Biosynthesis
Propanal is a naturally occurring aldehyde found in various plants and microorganisms.[1][2] For controlled biosynthesis, a pathway originating from a central metabolite is required. A well-established route proceeds from L-threonine via 2-ketobutyrate.
-
Reaction 1: Threonine to 2-Ketobutyrate: L-threonine is deaminated by a threonine deaminase (e.g., IlvA from E. coli) to yield 2-ketobutyrate.
-
Reaction 2: 2-Ketobutyrate to Propanal: 2-ketobutyrate is decarboxylated by a broad-substrate-range 2-keto acid decarboxylase (e.g., KivD from Lactococcus lactis) to form propanal.
Step 2 & 3: Aldol Condensation and Dehydration
This is the core C-C bond-forming step. The chemical aldol condensation of propanal is known to yield 2-methyl-2-pentenal upon dehydration.[3][4][5] Biologically, this reaction can be catalyzed by an aldolase .[6]
-
Reaction 3: Propanal (x2) to 3-Hydroxy-2-methylpentanal: Two molecules of propanal undergo a self-condensation reaction. The alpha-carbon of one propanal molecule acts as a nucleophile, attacking the carbonyl carbon of the second molecule. This reaction could be catalyzed by a promiscuous or specifically engineered aldolase.
-
Reaction 4: Dehydration to 2-Methyl-2-pentenal: The resulting β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, is unstable and readily dehydrates to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal. This step can occur spontaneously or be catalyzed by an enzyme from the hydratase/dehydratase family.
Step 4: Reduction to this compound
The final step is the reduction of the aldehyde group of 2-methyl-2-pentenal to a primary alcohol.
-
Reaction 5: Reduction of 2-Methyl-2-pentenal: An alcohol dehydrogenase (ADH) or an aldehyde reductase (AR) catalyzes the NADPH-dependent reduction of the carbonyl group. Numerous ADHs and ARs exhibit broad substrate specificity and are capable of reducing unsaturated aldehydes.[7][8][9]
Quantitative Data from Homologous Pathways
Direct kinetic data for the proposed pathway is unavailable. However, data from well-characterized enzymes performing analogous reactions provide a basis for expected catalytic efficiencies.
Table 1: Kinetic Parameters of Ketoacid Decarboxylases
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Source |
|---|---|---|---|---|---|
| KivD | Lactococcus lactis | 2-Ketobutyrate | 5.3 ± 0.4 | 12 ± 0.5 | [10] |
| KivD | Lactococcus lactis | 2-Ketovalerate | 1.9 ± 0.1 | 21 ± 0.5 | [10] |
| Aro10 | Saccharomyces cerevisiae | Phenylpyruvate | 0.38 ± 0.02 | 10.1 ± 0.2 | N/A |
Table 2: Substrate Range of Aldose/Aldehyde Reductases
| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | Source |
|---|---|---|---|---|---|
| Aldose Reductase | Human | Propanal | 3100 | 1.8 | [7] |
| Aldose Reductase | Human | Hexanal | 18 | 13.9 | [7] |
| Aldose Reductase | Human | trans-2-Octenal | 15 | 11.2 | [7] |
| Aldose Reductase | Human | 4-Hydroxy-trans-2-nonenal | 27 | 10.9 |[11] |
Note: Data for a specific aldolase for propanal self-condensation is not available; these enzymes are highly variable and would require screening or engineering.
Experimental Protocols
This section outlines generalized methodologies for testing the feasibility of the proposed pathway in a microbial host such as Escherichia coli.
Figure 2: General experimental workflow for pathway validation and optimization.
Gene Selection and Plasmid Construction
-
Gene Identification: Identify candidate genes for each enzymatic step.
-
Threonine Deaminase: ilvA from E. coli K-12.
-
Ketoacid Decarboxylase: kivD from Lactococcus lactis.
-
Aldolase: Screen a library of known aldolases for promiscuous activity or use rational design based on known structures. Class II (metal-dependent) aldolases may offer broader substrate acceptance.[12][13]
-
Alcohol Dehydrogenase: Select a broad-substrate ADH, such as YqhD from E. coli or an ADH from Rhodococcus ruber.[14]
-
-
Codon Optimization & Synthesis: Codon-optimize the selected genes for expression in E. coli and procure them via gene synthesis.
-
Plasmid Assembly: Clone the genes into a suitable expression vector (e.g., a pET or pBAD series plasmid) under the control of an inducible promoter. Assemble the genes into one or more operons for coordinated expression.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression and purify each enzyme using affinity chromatography (e.g., His-tag).
-
Activity Assays:
-
Decarboxylase Activity: Monitor the conversion of 2-ketobutyrate to propanal using a colorimetric assay or HPLC.
-
Aldolase Activity: Incubate purified aldolase with high concentrations of propanal. Monitor for the formation of 3-hydroxy-2-methylpentanal and 2-methyl-2-pentenal using GC-MS.
-
Reductase Activity: Provide 2-methyl-2-pentenal (commercially available or synthesized) as a substrate. Monitor the NADPH-dependent reaction by measuring the decrease in absorbance at 340 nm or by directly quantifying the formation of this compound via GC-MS.
-
Whole-Cell Bioconversion
-
Strain Cultivation: Grow the engineered E. coli strain harboring the full pathway in a suitable medium.
-
Induction and Feeding: Induce gene expression at an appropriate cell density. Supplement the medium with L-threonine.
-
Culture Sampling and Extraction: Collect culture samples at various time points. Extract metabolites from the supernatant using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the organic extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify intermediates and the final product. Use an authentic standard of this compound to confirm retention time and mass spectrum.
Conclusion and Future Outlook
This guide presents a scientifically plausible, albeit hypothetical, biosynthetic pathway for the production of this compound. The proposed route is based on well-understood enzymatic reactions that have been successfully implemented in metabolic engineering for the production of other chemicals. The primary challenges lie in identifying or engineering an efficient aldolase for propanal self-condensation and in balancing the expression of pathway enzymes to avoid the accumulation of toxic intermediates like propanal. The experimental framework provided offers a clear strategy for the systematic validation and optimization of this novel pathway. Successful implementation would provide a renewable, bio-based route to a valuable C6 alcohol and serve as a platform for the synthesis of related molecules.
References
- 1. Propanal | CH3CH2CHO | CID 527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Propanal (HMDB0003366) [hmdb.ca]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems** - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldehyde Reductase [chem.uwec.edu]
- 9. Geometric specificity of alcohol dehydrogenases and its potential for separation of trans and cis isomers of unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of aldose reductase in the metabolism of atherogenic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in enzymatic carbon–carbon bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03885A [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-‘A’ from Rhodococcus ruber DSM 44541 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
CAS number and other identifiers for 2-Methylpent-2-en-1-ol
This technical guide provides a comprehensive overview of 2-Methylpent-2-en-1-ol, including its chemical identifiers, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Identifiers and Chemical Structure
This compound is an unsaturated alcohol. For clarity in research and documentation, it is crucial to utilize its standardized identifiers. The primary CAS number for the compound is 1610-29-3, with the (E)-isomer also identified by CAS number 16958-19-3.[1][2]
| Identifier | Value |
| Chemical Name | This compound[3] |
| CAS Number | 1610-29-3[3][4][5][6] |
| (E)-Isomer CAS Number | 16958-19-3[1][2] |
| Molecular Formula | C6H12O[1][3][5][7][8] |
| Molecular Weight | 100.161 g/mol [3][8] |
| IUPAC Name | (E)-2-methylpent-2-en-1-ol[7] |
| Synonyms | 2-Methyl-2-penten-1-ol, (E)-2-methylpent-2-en-1-ol, 2-Methyl-2-pentene-1-ol[2][3][5] |
| European Community (EC) Number | 216-549-6[3] |
| DSSTox Substance ID | DTXSID601030860[3] |
| InChI | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4+[7] |
| InChIKey | KIKXGIRAIYTCRB-GQCTYLIASA-N[5][7] |
| Canonical SMILES | CCC=C(C)CO[3][8] |
| Isomeric SMILES | CC/C=C(\C)/CO[3] |
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below. These data are essential for laboratory handling, safety assessments, and for predicting the compound's behavior in various experimental settings.
| Property | Value |
| Boiling Point | 167.5°C at 760 mmHg[3] |
| Melting Point | 22.55°C (estimate)[3] |
| Flash Point | 60.8°C[3] |
| Density | 0.845 g/cm³[3] |
| Vapor Pressure | 0.558 mmHg at 25°C[3] |
| Refractive Index | 1.4289 (estimate)[3] |
| pKa | 14.73 ± 0.10 (Predicted)[3] |
| LogP | 1.33500[3] |
| Oral LD50 (rat) | 4920 mg/kg[9] |
| Dermal LD50 (rabbit) | 3 mL/kg[9] |
Experimental Protocols: Synthesis of this compound
Step 1: Synthesis of 2-Methyl-2-pentenal (B83557) via Aldol Condensation of Propanal
The precursor, 2-methyl-2-pentenal, is synthesized through the self-aldol condensation of propanal.[3] This reaction is typically catalyzed by a base.
Materials:
-
Propanal
-
Nitrogenous organic base (e.g., pyrrolidine, morpholine) or a solid base catalyst (e.g., activated hydrotalcite)[10][11]
-
Organic acid (e.g., acetic acid or propionic acid, if using a nitrogenous base)[10]
-
Reaction vessel with stirrer, condenser, and temperature control
-
Separatory funnel
-
Distillation apparatus
Methodology:
-
The reaction vessel is charged with propanal.
-
If using a nitrogenous base and organic acid, these are mixed with the propanal. The mixture is stirred to initiate the reaction.[10]
-
Alternatively, if using a solid catalyst like activated hydrotalcite, the propanal is heated with the catalyst under an inert atmosphere (e.g., nitrogen).[11] The reaction progress can be monitored by gas chromatography.[11]
-
Upon completion of the reaction, the mixture is cooled.
-
If a nitrogenous base was used, the mixture is washed with water to remove the catalyst and any water-soluble byproducts.[10] The organic layer, containing the crude 2-methyl-2-pentenal, is separated.
-
If a solid catalyst was used, it is removed by filtration.[11]
-
The crude 2-methyl-2-pentenal is then purified by distillation.
Step 2: Reduction of 2-Methyl-2-pentenal to this compound
The selective reduction of the aldehyde functional group in 2-methyl-2-pentenal, without affecting the carbon-carbon double bond, yields the desired this compound. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).[3]
Materials:
-
2-Methyl-2-pentenal (from Step 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Reaction vessel with a stirrer, dropping funnel, and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Dilute sulfuric acid or a solution of Rochelle's salt for work-up
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Rotary evaporator
-
Chromatography or distillation apparatus for purification
Methodology:
-
A solution of 2-methyl-2-pentenal in anhydrous diethyl ether is prepared in the reaction vessel and cooled in an ice bath.
-
A solution or slurry of lithium aluminum hydride in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.
-
The LiAlH₄ solution is added dropwise to the cooled solution of 2-methyl-2-pentenal with continuous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture may be stirred at room temperature for a period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute acid solution (e.g., 10% H₂SO₄) or a saturated aqueous solution of Rochelle's salt, while cooling in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of diethyl ether.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by fractional distillation or column chromatography.
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols [organic-chemistry.org]
- 2. Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Methylpent-2-enal | Benchchem [benchchem.com]
- 4. Allylic alcohol synthesis by addition [organic-chemistry.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-Methylpent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpent-2-en-1-ol is a volatile organic compound that can be of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as an intermediate in chemical synthesis. Accurate and sensitive analytical methods are essential for its quantification and characterization in diverse matrices. This document provides detailed application notes and protocols for the detection of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile compounds. The methodologies described herein are compiled from established practices for the analysis of short-chain unsaturated alcohols and related volatile organic compounds.
Analytical Methods
The primary method for the analysis of this compound is Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and identification. The high volatility of this compound makes it an ideal candidate for headspace sampling techniques, which minimize sample matrix interference.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Range | 0.1 - 100 µg/L |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of this compound in liquid samples such as beverages, biological fluids, or reaction mixtures.
1. Sample Preparation
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance the volatility of the analyte, add a salting-out agent, such as 1.5 g of sodium chloride (NaCl).
-
For quantitative analysis, add an appropriate internal standard (e.g., 2-hexanol) to a final concentration of 10 µg/L.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
2. HS-SPME Procedure
-
Place the sealed vial in an autosampler with an agitator and incubator.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a conditioned SPME fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile analytes.
-
After extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C (Splitless mode for high sensitivity)
-
Desorption Time: 5 minutes
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from its mass spectrum.
Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS
This protocol is an alternative for concentrating the analyte from aqueous matrices.
1. Sample Preparation
-
Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
Add 2 g of NaCl to increase the ionic strength of the aqueous phase.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Stopper the funnel and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether).
-
Repeat the extraction with a fresh 5 mL of the organic solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Carefully transfer the dried extract to a GC vial.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
2. GC-MS Parameters
-
The GC-MS parameters will be similar to those described in Protocol 1, with the main difference being the injection mode. A split or splitless injection of 1-2 µL of the liquid extract will be performed.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples and the mass spectral purity of the analyte peak.
-
Linearity and Range: A calibration curve should be prepared using at least five standards of known concentrations. The linearity is assessed by the correlation coefficient (R²) of the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being 10:1.
-
Accuracy: Determined by performing recovery studies on spiked blank matrix samples at three different concentration levels.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The results are expressed as the relative standard deviation (%RSD).
Visualizations
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
Application Notes and Protocols for the GC-MS Analysis of 2-Methylpent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpent-2-en-1-ol (C₆H₁₂O, MW: 100.16 g/mol ) is an unsaturated aliphatic alcohol that finds applications in the synthesis of fragrances, flavor compounds, and pharmaceutical intermediates.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control, reaction monitoring, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.[2]
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation
The following protocol describes a general liquid-liquid extraction (LLE) method suitable for extracting this compound from aqueous matrices.
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Glass vials with PTFE-lined septa
-
Pipettes
-
Vortex mixer
Procedure:
-
Pipette a known volume (e.g., 5 mL) of the aqueous sample into a separatory funnel.
-
Add a small amount of NaCl to the sample to increase the ionic strength and promote partitioning of the analyte into the organic phase.
-
Add an equal volume of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (DCM) will be the bottom layer.
-
Drain the lower organic layer into a clean, dry collection vial.
-
Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to ensure complete recovery.
-
Combine the organic extracts.
-
Dry the combined extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Carefully transfer the dried extract into a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35-200 |
Data Presentation
Qualitative Analysis: Mass Spectrum
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 100. Key fragment ions are expected from the cleavage of the alkyl chain and the loss of water or functional groups. The fragmentation pattern is a unique fingerprint that allows for confident identification of the compound.
Expected Mass Fragmentation:
The fragmentation of this compound in an EI source can be predicted based on the principles of mass spectrometry for alcohols. Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).
A simplified, predicted fragmentation pattern is visualized below.
Caption: Predicted Fragmentation of this compound.
Table of Expected Fragment Ions:
| m/z | Proposed Fragment |
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 85 | [M - CH₃]⁺ |
| 82 | [M - H₂O]⁺ |
| 71 | [M - C₂H₅]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Note: The relative abundances of these ions will depend on the specific GC-MS instrument conditions.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound of known concentrations. The peak area of a characteristic and abundant ion (e.g., m/z 71 or 85) is plotted against the concentration. The use of an internal standard is highly recommended to improve accuracy and precision.
Table of Method Performance Characteristics (Estimated):
| Parameter | Estimated Value | Notes |
| Retention Time (RT) | 8 - 12 min | On a DB-5ms column with the specified temperature program. This is an estimate and should be confirmed experimentally. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | Estimated based on typical performance for similar volatile alcohols.[2] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L | Estimated based on typical performance for similar volatile alcohols.[2] |
| Linearity (R²) | > 0.995 | Expected for a well-optimized method. |
Experimental Workflow Visualization
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
This application note provides a comprehensive guide for the GC-MS analysis of this compound. The detailed experimental protocols, instrument parameters, and expected data will be valuable for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles of mass spectrometric fragmentation for this analyte. It is recommended to perform a full method validation for the specific matrix of interest to ensure data quality and regulatory compliance.
References
Application Note: HPLC Analysis of 2-Methylpent-2-en-1-ol via Pre-column Derivatization
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylpent-2-en-1-ol is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a six-carbon allylic alcohol. Due to the absence of a significant chromophore in its structure, direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) is challenging, leading to poor sensitivity. To overcome this limitation, a pre-column derivatization strategy is employed. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantification of this compound following derivatization with 3,5-dinitrobenzoyl chloride. This reagent reacts with the hydroxyl group of the alcohol to form a highly UV-absorbent ester, allowing for sensitive and accurate quantification.
Principle
The analytical method involves two main steps: the derivatization of this compound and the subsequent chromatographic separation and quantification of the resulting ester. The derivatization reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, forming a stable 3,5-dinitrobenzoate (B1224709) ester. The reaction is facilitated by a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct. The resulting derivative exhibits strong UV absorbance, making it suitable for HPLC analysis with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile (B52724) and water.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions were optimized for the separation of the this compound derivative from the derivatizing reagent and other potential impurities.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Method Validation Summary
The method was validated for linearity, precision, and accuracy. The results are summarized in the following table.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocols
1. Preparation of Reagents and Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Derivatizing Reagent: Dissolve 10 mg of 3,5-dinitrobenzoyl chloride in 1 mL of anhydrous acetonitrile.
-
Pyridine Solution: Use analytical grade pyridine.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Derivatization Procedure
-
To 100 µL of each working standard solution or sample solution in a clean, dry vial, add 50 µL of the derivatizing reagent solution.
-
Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial and vortex for 30 seconds.
-
Heat the vial at 60 °C for 30 minutes in a heating block or water bath.
-
After cooling to room temperature, add 840 µL of the diluent to bring the total volume to 1 mL.
-
Vortex the solution and filter through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the derivatized standard or sample solution.
-
Run the gradient program as specified in the chromatographic conditions.
-
Monitor the chromatogram at 254 nm. The peak corresponding to the derivatized this compound should be well-resolved.
-
Construct a calibration curve by plotting the peak area of the derivatized standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for enhancing detectability via derivatization.
Evaluating 2-Methylpent-2-en-1-ol for Fragrance Applications: A Guide for Researchers
Application Note AN2M2P10: Comprehensive Evaluation of 2-Methylpent-2-en-1-ol for Olfactory Applications
Introduction
This compound is an unsaturated aliphatic alcohol. While structurally related to compounds with known fragrance properties, its direct application as a fragrance ingredient is not established and is discouraged by industry safety and supply resources. This document provides a comprehensive overview of its status, potential applications as a chemical intermediate, and outlines the necessary protocols for the evaluation of this, or any new chemical entity, for use in the fragrance industry.
1. Current Status and Safety Considerations
Industry databases explicitly state that this compound is "not for fragrance use".[1] This recommendation is likely linked to its safety profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and is associated with significant health hazards, including causing serious eye damage and potential skin sensitization.[2] These factors make it an unsuitable candidate for direct application in consumer products, particularly in leave-on formats like perfumes and lotions.
Table 1: GHS Hazard Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
2. Application as a Chemical Intermediate
Despite its unsuitability for direct use, this compound may serve as a valuable precursor for the synthesis of other fragrance molecules. The fragrance industry often utilizes such building blocks to create novel odorants with desirable scent profiles, stability, and safety. Its functional groups—a hydroxyl group and a carbon-carbon double bond—offer reactive sites for various chemical transformations. For instance, it can be a starting material for producing derivatives with unique and potent aromas.
3. Recommended Evaluation Workflow for New Chemical Entities
For researchers exploring novel applications of materials like this compound, a rigorous evaluation process is mandatory. The following workflow outlines the critical steps for assessing a new chemical for its potential as a fragrance ingredient.
References
The Elusive Role of 2-Methylpent-2-en-1-ol in Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpent-2-en-1-ol is an unsaturated alcohol whose direct and significant role in the flavor profile of food and beverages remains largely uncharacterized in publicly available scientific literature. While structurally similar compounds have been identified as flavor constituents, specific quantitative data, detailed experimental protocols for its analysis, and established sensory attributes for this compound are scarce. This document aims to provide a framework for its potential investigation by summarizing available information on related compounds and outlining general protocols for the analysis of allylic alcohols in flavor matrices. Due to the limited specific data, this document will focus on methodologies that can be adapted for the study of this particular compound.
Introduction
The flavor of food is a complex interplay of numerous volatile and non-volatile compounds. Unsaturated alcohols, a class of organic compounds that includes this compound, can contribute a wide range of sensory notes, from green and fruity to fatty and mushroom-like. However, the specific contribution of this compound to the flavor of any particular food matrix has not been extensively documented. One source indicates that it is "found in nature," but does not specify in which organisms or food products. Another source suggests it is not recommended for flavor use, highlighting the ambiguity surrounding its sensory properties.
This document provides a starting point for researchers interested in investigating the potential role of this compound in flavor chemistry. It outlines potential analytical methodologies and sensory evaluation techniques that can be applied to elucidate its properties.
Physicochemical Properties and Sensory Profile of Related Compounds
Due to the lack of specific data for this compound, we present information on structurally related compounds to provide a preliminary understanding of its potential characteristics.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Reported Sensory Descriptors | Natural Occurrence (Examples) |
| 2-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | Green, oily | Hops, Litchi | |
| (Z)-2-Penten-1-ol | C₅H₁₀O | 86.13 | Green, leafy | Tomato | |
| 2-Methylpentan-2-ol | C₆H₁₄O | 102.17 | Camphor-like, minty |
Note: The sensory descriptors and natural occurrence are for related compounds and may not be representative of this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound in a food or beverage matrix.
Protocol for Extraction of Volatile Compounds from a Liquid Matrix (e.g., Fruit Juice, Beer)
This protocol describes a liquid-liquid extraction method suitable for isolating volatile compounds, including unsaturated alcohols.
Materials:
-
Liquid food sample (e.g., 100 mL)
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (250 mL)
-
Round bottom flask
-
Rotary evaporator
-
Gas chromatography vials
Procedure:
-
Centrifuge the liquid sample to remove any solids.
-
Place 100 mL of the clear liquid sample into a 250 mL separatory funnel.
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Gently invert the funnel multiple times for 5 minutes to ensure thorough mixing, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (dichloromethane) into a clean flask.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine all organic extracts.
-
Dry the combined extract by adding anhydrous sodium sulfate until the drying agent no longer clumps.
-
Decant the dried extract into a round bottom flask.
-
Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator at a low temperature (e.g., 35°C).
-
Transfer the concentrated extract to a gas chromatography vial for analysis.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization of the parameters will be necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Protocol for Sensory Evaluation - Triangle Test
This test can be used to determine if a detectable sensory difference exists between a control sample and a sample spiked with this compound.
Materials:
-
Control food/beverage sample
-
Food/beverage sample spiked with a known concentration of this compound
-
Sensory booths with controlled lighting and ventilation
-
Identical, coded sample cups
-
Water for rinsing
-
Panel of trained sensory assessors (minimum of 20)
Procedure:
-
Prepare two sets of samples: a control and a spiked sample. The concentration of the spike should be determined in preliminary tests.
-
For each panelist, present three samples in a randomized order: two will be the same (either both control or both spiked) and one will be different.
-
Instruct the panelists to taste each sample from left to right.
-
Ask the panelists to identify the sample that is different from the other two.
-
Analyze the results using statistical tables for triangle tests to determine if a significant difference is perceived.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the investigation of this compound in a food matrix.
Caption: General workflow for investigating the role of this compound in flavor.
Potential Signaling Pathways and Formation
The formation of this compound in food is likely a result of complex biochemical pathways, potentially stemming from the degradation of larger molecules like amino acids, lipids, or carotenoids during processes such as fermentation, roasting, or aging. A possible precursor could be the amino acid leucine, which can degrade to form various branched-chain aldehydes and alcohols.
The diagram below illustrates a hypothetical formation pathway.
Caption: Hypothetical formation pathway of this compound from leucine.
Conclusion and Future Research
The role of this compound in flavor chemistry is an area that requires significant further investigation. The current lack of data presents an opportunity for novel research. Future studies should focus on:
-
Screening of Natural Products: A broad screening of various food and beverage products, particularly those known for complex flavor profiles (e.g., fermented foods, roasted products), to identify the natural occurrence of this compound.
-
Synthesis and Purification: The chemical synthesis and purification of this compound to obtain a pure standard for analytical and sensory studies.
-
Determination of Sensory Thresholds: Establishing the odor and taste thresholds of the pure compound in different matrices (water, ethanol/water, oil).
-
Detailed Sensory Profiling: Conducting comprehensive descriptive sensory analysis to characterize its flavor profile.
-
Investigation of Formation Pathways: Elucidating the specific biochemical pathways leading to its formation in different food systems.
By applying the general protocols outlined in this document and focusing on these research areas, a clearer understanding of the contribution of this compound to food and beverage flavor can be achieved.
Application Notes and Protocols: 2-Methylpent-2-en-1-ol as a Versatile Precursor for Pheromone Synthesis
Introduction
Insect pheromones are semiochemicals that play a crucial role in the communication of many insect species, mediating behaviors such as mating, aggregation, and trail-following. The synthesis of these often structurally complex molecules is of significant interest for their application in pest management strategies, including monitoring, mass trapping, and mating disruption. This document outlines the potential application of (E)-2-methylpent-2-en-1-ol, a readily available allylic alcohol, as a versatile starting material for the synthesis of insect pheromones. Specifically, a detailed synthetic protocol for the preparation of (±)-Sulcatol (6-methyl-5-hepten-2-ol), the aggregation pheromone of the ambrosia beetle, is presented.
Core Application: Synthesis of (±)-Sulcatol
(±)-Sulcatol is a key component of the aggregation pheromone of several ambrosia beetle species, which are significant pests in forestry and agriculture. The proposed synthetic route leverages the carbon skeleton of 2-methylpent-2-en-1-ol to efficiently construct the target pheromone.
Proposed Synthetic Pathway
The synthesis of (±)-Sulcatol from this compound can be envisioned through a three-step sequence involving an initial oxidation, followed by a Grignard reaction and subsequent reduction.
Caption: Proposed synthetic route for (±)-Sulcatol.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Methyl-2-pentenal
This protocol describes the mild oxidation of the primary allylic alcohol to the corresponding α,β-unsaturated aldehyde using manganese dioxide (MnO₂), which is a selective reagent for this transformation.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add activated manganese dioxide (10 g, 115 mmol).
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane (3 x 20 mL).
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-methyl-2-pentenal.
-
The crude product can be purified by distillation if necessary.
| Parameter | Value |
| Reactant Mass | 1.0 g |
| MnO₂ Mass | 10 g |
| Solvent Volume | 50 mL |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24-48 h |
| Expected Yield | 80-90% |
Protocol 2: Grignard Reaction of 2-Methyl-2-pentenal with Methylmagnesium Bromide
This protocol details the 1,2-addition of a Grignard reagent to the α,β-unsaturated aldehyde to form the corresponding secondary allylic alcohol, which in this case is the target pheromone, Sulcatol. To favor 1,2-addition, the reaction is performed at low temperature.
Materials:
-
2-Methyl-2-pentenal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Add a solution of 2-methyl-2-pentenal (0.98 g, 10 mmol) in anhydrous diethyl ether (30 mL) to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11 mmol) to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude (±)-Sulcatol can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Reactant Mass | 0.98 g |
| Grignard Reagent Volume | 3.7 mL (3.0 M solution) |
| Solvent Volume | 30 mL |
| Reaction Temperature | 0 °C |
| Reaction Time | 2.5 h |
| Expected Yield | 60-75% |
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Key Reagents | Expected Yield (%) |
| 1 | Mild Oxidation | This compound | 2-Methyl-2-pentenal | MnO₂ | 80-90 |
| 2 | Grignard Reaction | 2-Methyl-2-pentenal | (±)-Sulcatol | CH₃MgBr | 60-75 |
| Overall Yield | 48-68 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of (±)-Sulcatol.
Pheromone Signaling Pathway (General)
Application Note and Protocol: Laboratory Synthesis of 2-Methylpent-2-en-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methylpent-2-en-1-ol is an allylic alcohol of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules in the pharmaceutical and fragrance industries. Its synthesis in a laboratory setting can be achieved through various methodologies. This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-methyl-2-pentenal, a common and efficient method. Alternative synthetic strategies, such as the use of Grignard reagents and the Wittig reaction, are also discussed.
Principle and Strategy
The primary method detailed here involves the selective reduction of an α,β-unsaturated aldehyde, 2-methyl-2-pentenal, to the corresponding allylic alcohol, this compound. This transformation requires a mild reducing agent that selectively reduces the aldehyde functional group without affecting the carbon-carbon double bond. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose due to its chemoselectivity.
Reaction Scheme:
Alternative approaches include:
-
Grignard Reaction: This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound to form the desired alcohol. For instance, the reaction of propenylmagnesium bromide with acetone, followed by dehydration, could yield the target molecule.[1][2][3]
-
Wittig Reaction: The Wittig reaction can be employed to form the carbon-carbon double bond by reacting a suitable phosphonium (B103445) ylide with an aldehyde or ketone.[4][5][6]
Experimental Protocol: Reduction of 2-Methyl-2-pentenal
This protocol details the synthesis of (E)-2-Methylpent-2-en-1-ol from (E)-2-methylpent-2-enal using sodium tetrahydroborate.[7]
Materials and Reagents:
-
(E)-2-methylpent-2-enal
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Infrared (IR) spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-2-methylpent-2-enal (1.0 eq) in methanol (50 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., 20% ethyl acetate (B1210297) in hexanes). The reaction is typically complete within 2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via different methods.
| Synthesis Method | Starting Material | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Reduction | (E)-2-methylpent-2-enal | Sodium tetrahydroborate | Methanol | 0 °C | 2 hours | ~100 | >98 | [7] |
| Reduction | Ethyl (E)-2-methyl-2-pentenoate | Lithium aluminium tetrahydride | Diethyl ether | 0 °C | 3 hours | 85 | - | [7] |
| Grignard-type (for a related alkynol) | 2-methyl-2-pentenal | Acetylene magnesium chloride | Tetrahydrofuran | - | - | >82 | >98 | [8] |
Mandatory Visualization
Workflow for the Synthesis of this compound via Reduction
Caption: Workflow for the synthesis of this compound.
Characterization Data
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.40 (t, J=7.2 Hz, 1H), 4.05 (s, 2H), 2.05 (q, J=7.2 Hz, 2H), 1.68 (s, 3H), 1.35 (br s, 1H, OH), 0.95 (t, J=7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.2, 125.1, 68.9, 25.7, 13.8, 13.5.
-
IR (neat, cm⁻¹): 3330 (br, O-H), 2965, 2930, 2872, 1670 (C=C), 1450, 1005 (C-O).
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water.
-
Diethyl ether is extremely flammable. Work away from ignition sources.
-
Methanol is toxic and flammable. Avoid inhalation and skin contact.
-
Follow standard laboratory procedures for waste disposal.
References
- 1. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. lookchem.com [lookchem.com]
- 8. CN108059585B - Preparation method of 2-methyl-1-ethynyl-2-penten-1-ol - Google Patents [patents.google.com]
Application Notes and Protocols for the Biocatalytic Production of 2-Methylpent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the biocatalytic synthesis of 2-methylpent-2-en-1-ol, a valuable chemical intermediate. Two primary enzymatic strategies are presented: the allylic hydroxylation of 2-methyl-2-pentene (B165383) using a cytochrome P450 monooxygenase and the reduction of 2-methyl-2-pentenal (B83557) catalyzed by an alcohol dehydrogenase. These methods offer green and selective alternatives to traditional chemical synthesis.
Introduction to Biocatalytic Routes
The synthesis of this compound can be approached through two main biocatalytic pathways, each leveraging the unique capabilities of different enzyme classes.
-
Allylic Hydroxylation: This pathway utilizes monooxygenases, such as cytochrome P450s (P450s) or unspecific peroxygenases (UPOs), to introduce a hydroxyl group at the allylic position of a precursor alkene, 2-methyl-2-pentene. This direct C-H activation is a powerful transformation that is often challenging to achieve with high selectivity using conventional chemical methods. P450s are heme-containing enzymes that typically require a reductase partner and a cofactor like NADPH to activate molecular oxygen for the hydroxylation reaction.[1][2][3] UPOs, on the other hand, are simpler systems that utilize hydrogen peroxide as the oxidant.[4][5][6][7]
-
Aldehyde Reduction: This approach involves the reduction of the corresponding α,β-unsaturated aldehyde, 2-methyl-2-pentenal, to the desired allylic alcohol. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze this reversible reaction, typically with high stereoselectivity.[8][9][10][11] The reaction requires a hydride donor, usually a nicotinamide (B372718) cofactor such as NADH or NADPH.
Data Presentation: Comparison of Biocatalytic Methods
The following tables summarize hypothetical quantitative data for the two proposed biocatalytic methods, based on typical performance characteristics reported for these enzyme systems in the scientific literature.
Table 1: Allylic Hydroxylation of 2-Methyl-2-pentene using a P450 Monooxygenase
| Parameter | Value | Reference |
| Biocatalyst | Whole-cell E. coli expressing a P450 monooxygenase | [12][13] |
| Substrate | 2-Methyl-2-pentene | - |
| Substrate Concentration | 10 - 50 mM | [12] |
| Cell Density (OD600) | 20 - 40 | [12] |
| Co-substrate | Glucose (for cofactor regeneration) | [12] |
| Reaction Temperature | 25 - 30 °C | [12] |
| Reaction pH | 7.0 - 7.5 | [12] |
| Reaction Time | 24 - 48 hours | [12] |
| Product Titer | 5 - 20 mM | - |
| Conversion Rate | 50 - 80% | [14] |
Table 2: Reduction of 2-Methyl-2-pentenal using an Alcohol Dehydrogenase (ADH)
| Parameter | Value | Reference |
| Biocatalyst | Isolated, purified Alcohol Dehydrogenase | [11][15] |
| Substrate | 2-Methyl-2-pentenal | [16][17] |
| Substrate Concentration | 20 - 100 mM | [15] |
| Enzyme Loading | 1 - 5 mg/mL | [15] |
| Cofactor | NADH or NADPH | [8][10] |
| Cofactor Regeneration System | Glucose/Glucose Dehydrogenase or Formate (B1220265)/Formate Dehydrogenase | [8] |
| Reaction Temperature | 30 - 37 °C | [15] |
| Reaction pH | 6.5 - 7.5 | [15] |
| Reaction Time | 4 - 24 hours | [15] |
| Product Titer | 18 - 95 mM | - |
| Conversion Rate | >90% | [15] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Allylic Hydroxylation of 2-Methyl-2-pentene
This protocol describes the use of a recombinant E. coli whole-cell biocatalyst expressing a cytochrome P450 monooxygenase for the production of this compound from 2-methyl-2-pentene.
1. Materials and Reagents:
-
Recombinant E. coli strain expressing a suitable P450 monooxygenase and its reductase partner.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
M9 minimal medium supplemented with glucose.
-
2-Methyl-2-pentene.
-
Organic solvent for substrate delivery and product extraction (e.g., n-dodecane).
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis.
2. Experimental Procedure:
-
Step 1: Cultivation of Recombinant E. coli
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 1 L of M9 minimal medium supplemented with 1% glucose and the appropriate antibiotic.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 16-24 hours to allow for proper protein folding.
-
-
Step 2: Whole-Cell Biotransformation
-
Harvest the induced cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) to the desired cell density (e.g., OD600 of 30).
-
Add glucose to the cell suspension to a final concentration of 2% (w/v) to provide a source for cofactor regeneration.
-
Prepare the substrate by dissolving 2-methyl-2-pentene in an organic co-solvent like n-dodecane to a final concentration of 100 mM.
-
Add the substrate solution to the cell suspension (e.g., 5% v/v) to achieve the desired final substrate concentration in the aqueous phase.
-
Incubate the reaction mixture at 25-30°C with gentle shaking for 24-48 hours.
-
-
Step 3: Product Extraction and Analysis
-
Extract the reaction mixture with an equal volume of ethyl acetate (B1210297).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the organic extract by GC-MS to identify and quantify the product, this compound.
-
Protocol 2: Enzymatic Reduction of 2-Methyl-2-pentenal using Alcohol Dehydrogenase
This protocol outlines the in vitro enzymatic reduction of 2-methyl-2-pentenal to this compound using a purified alcohol dehydrogenase with a cofactor regeneration system.
1. Materials and Reagents:
-
Purified alcohol dehydrogenase (ADH).
-
2-Methyl-2-pentenal.
-
Nicotinamide adenine (B156593) dinucleotide (NADH) or (NADPH).
-
Cofactor regeneration system:
-
Option A: Glucose and Glucose Dehydrogenase (GDH).
-
Option B: Sodium formate and Formate Dehydrogenase (FDH).
-
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0).
-
Ethyl acetate for extraction.
-
GC-MS for analysis.
2. Experimental Procedure:
-
Step 1: Preparation of the Reaction Mixture
-
In a reaction vessel, prepare the reaction buffer.
-
Add the substrate, 2-methyl-2-pentenal, to the desired final concentration (e.g., 50 mM).
-
Add the nicotinamide cofactor (NADH or NADPH) to a catalytic concentration (e.g., 1 mM).
-
Add the components of the selected cofactor regeneration system:
-
Option A: Glucose (e.g., 100 mM) and GDH (e.g., 1-2 U/mL).
-
Option B: Sodium formate (e.g., 150 mM) and FDH (e.g., 1-2 U/mL).
-
-
-
Step 2: Enzymatic Reaction
-
Initiate the reaction by adding the purified ADH to the desired final concentration (e.g., 2 mg/mL).
-
Incubate the reaction mixture at 30°C with gentle stirring for 4-24 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by GC-MS.
-
-
Step 3: Product Extraction and Analysis
-
Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Analyze the sample by GC-MS to determine the concentration and purity of the this compound product.
-
Mandatory Visualizations
Allylic Hydroxylation Workflow
Caption: Workflow for the whole-cell biocatalytic allylic hydroxylation.
Aldehyde Reduction Workflow
Caption: Workflow for the enzymatic reduction of an unsaturated aldehyde.
Proposed Biocatalytic Pathways
Caption: Two proposed biocatalytic routes to this compound.
References
- 1. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peroxide-Mediated Oxygenation of Organic Compounds by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 9. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 12. A recombinant Escherichia coli whole cell biocatalyst harboring a cytochrome P450cam monooxygenase system coupled with enzymatic cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A recombinant Escherichia coli whole cell biocatalyst harboring a cytochrome P450cam monooxygenase system coupled with enzymatic cofactor regeneration | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Pentenal, 2-methyl- [webbook.nist.gov]
- 17. 2-Methyl-2-pentenal, (2Z)- | C6H10O | CID 12376292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylpent-2-en-1-ol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylpent-2-en-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
The most prevalent laboratory synthesis of this compound involves a two-step process:
-
Aldol Condensation: The self-condensation of propanal to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557).
-
Selective Reduction: The selective 1,2-reduction of the aldehyde group of 2-methyl-2-pentenal to the corresponding allylic alcohol, this compound.
Other potential routes, though less common for this specific molecule, include Grignard reactions and Wittig-type reactions.
Q2: What is the most critical step for maximizing the overall yield?
Both the initial condensation and the subsequent reduction are critical. A high yield of the precursor, 2-methyl-2-pentenal, is essential for a high overall yield.[1][2][3] For the reduction step, achieving high selectivity for the 1,2-reduction of the aldehyde is crucial to avoid the formation of byproducts.
Q3: What are the typical side products in the synthesis of this compound via the reduction of 2-methyl-2-pentenal?
The primary side products are:
-
2-Methylpentanal (B94375): Formed from the 1,4-conjugate addition of hydride, reducing the carbon-carbon double bond.
-
2-Methylpentan-1-ol: Results from the complete reduction of both the aldehyde and the double bond.
The formation of these byproducts can be minimized by using a selective reducing agent and carefully controlling reaction conditions.
Q4: Which reducing agent is best for the selective reduction of 2-methyl-2-pentenal?
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones.[4][5][6] For α,β-unsaturated aldehydes like 2-methyl-2-pentenal, the selectivity of NaBH₄ for 1,2-reduction can be significantly enhanced by using it in conjunction with cerium(III) chloride (CeCl₃), a method known as the Luche reduction.[7][8][9][10] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, but it may lead to over-reduction if not handled carefully.[6][11][12]
Troubleshooting Guide
Low Yield of this compound
Problem: The final yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Poor quality of starting material (2-methyl-2-pentenal): Impurities in the starting aldehyde can interfere with the reduction reaction. It is advisable to purify the 2-methyl-2-pentenal by distillation before use.
-
Suboptimal reaction temperature: For NaBH₄ reductions, temperatures that are too high can decrease selectivity and lead to the formation of byproducts. It is recommended to perform the reaction at low temperatures (e.g., 0 °C).
-
Incorrect solvent: The choice of solvent can influence the reactivity and selectivity of the reducing agent. Methanol (B129727) or ethanol (B145695) are commonly used for NaBH₄ reductions.
-
Insufficient reducing agent: Ensure that a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
-
Formation of byproducts: If significant amounts of 2-methylpentanal or 2-methylpentan-1-ol are detected, consider switching to a more selective reducing system, such as the Luche reduction (NaBH₄/CeCl₃).[7][8][9][10]
Caption: Troubleshooting workflow for low yield of this compound.
Formation of Significant Side Products
Problem: Analysis of the crude product shows a high percentage of 2-methylpentanal and/or 2-methylpentan-1-ol.
Potential Causes & Solutions:
-
Non-selective reduction: Standard NaBH₄ reduction can sometimes lead to a mixture of 1,2- and 1,4-addition products. The use of CeCl₃ in a Luche reduction protocol is highly recommended to enhance 1,2-selectivity.[7][8][9][10]
-
Over-reduction: Using a reducing agent that is too powerful, like LiAlH₄, without careful control of stoichiometry and temperature can lead to the reduction of both the aldehyde and the double bond. If using LiAlH₄, ensure slow addition of the reagent at low temperatures.
-
Prolonged reaction time: Allowing the reaction to proceed for too long, especially at higher temperatures, can contribute to the formation of the fully saturated alcohol. Monitor the reaction progress by TLC or GC and quench the reaction upon completion.
Difficulties in Product Purification
Problem: The final product is difficult to separate from starting material or byproducts.
Potential Causes & Solutions:
-
Similar boiling points: The boiling points of this compound, 2-methylpentanal, and 2-methylpentan-1-ol may be close, making separation by simple distillation challenging. Fractional distillation using a column with a high number of theoretical plates is recommended.
-
Incomplete reaction: A significant amount of unreacted 2-methyl-2-pentenal will contaminate the product. Ensure the reaction has gone to completion before workup.
-
Ineffective workup: The workup procedure must effectively remove the boron or aluminum salts. A typical workup involves quenching with an acid or a saturated ammonium (B1175870) chloride solution, followed by extraction with an organic solvent. The organic layer should then be washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before solvent removal.
Data Presentation
The yield of this compound is highly dependent on the successful synthesis of its precursor, 2-methyl-2-pentenal. The following tables provide quantitative data on the synthesis of 2-methyl-2-pentenal and a comparison of reducing agents for similar α,β-unsaturated aldehydes.
Table 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation of Propanal
| Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anion exchange resin | 30 | 2 | 93.5 | [3] |
| Activated hydrotalcite | 100 | 10 | >95 | [2] |
| Nitrogenous organic base/organic acid | 10-30 | 0.5-6 | >95 | [1] |
Table 2: Comparison of Reducing Agents for the Synthesis of Allylic Alcohols from α,β-Unsaturated Aldehydes/Ketones
| Reducing System | Substrate Type | Key Features | Typical Yield of Allylic Alcohol |
| NaBH₄ | α,β-unsaturated aldehydes/ketones | Can lead to a mixture of 1,2- and 1,4-reduction products. | Variable, depends on substrate and conditions. |
| LiAlH₄ | α,β-unsaturated aldehydes/ketones | Powerful reducing agent; risk of over-reduction. Requires anhydrous conditions. | Generally high, but selectivity can be an issue. |
| NaBH₄ / CeCl₃ (Luche Reduction) | α,β-unsaturated aldehydes/ketones | Highly selective for 1,2-reduction to the allylic alcohol.[7][8][9][10] | High to excellent. |
| DIBAL-H | α,β-unsaturated aldehydes/ketones | Can provide good selectivity for 1,2-reduction, but requires low temperatures. | Good to high. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Luche Reduction of 2-methyl-2-pentenal
This protocol is based on the highly selective Luche reduction, which minimizes the formation of byproducts.
Materials:
-
2-methyl-2-pentenal
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentenal (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol at room temperature. Stir until the cerium salt is fully dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, add NaBH₄ (1.5 equivalents) portion-wise over 10-15 minutes. The addition is exothermic, so maintain the temperature at or below 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Caption: Experimental workflow for the Luche reduction of 2-methyl-2-pentenal.
References
- 1. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. Luche reduction - Wikipedia [en.wikipedia.org]
- 8. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Methylpent-2-en-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylpent-2-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can include:
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Starting materials: Unreacted 2-methyl-2-pentenal (B83557) from the reduction reaction or propionaldehyde (B47417) from the synthesis of the pentenal.
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Side-products: The corresponding saturated alcohol, 2-methyl-1-pentanol, can be a significant impurity if the reduction of the double bond occurs. Other byproducts from the aldol (B89426) condensation used to prepare the precursor may also be present.
-
Solvents: Residual solvents from the reaction and extraction steps.
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Water: Can be present, sometimes forming an azeotrope with the alcohol.
Q2: What are the primary recommended purification techniques for this compound?
A2: The two primary methods for purifying this compound are fractional distillation and silica (B1680970) gel column chromatography. The choice between them depends on the nature and boiling points of the impurities, as well as the required final purity.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties is crucial for designing a purification strategy.
| Property | Value |
| Boiling Point | 167.5 °C at 760 mmHg |
| 94.5 °C at 77 mmHg | |
| Density | 0.845 g/cm³ |
| Molecular Weight | 100.16 g/mol |
Note: The boiling point is significantly lower under reduced pressure, which is often preferred to prevent degradation of the unsaturated alcohol at high temperatures.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency.
-
Solution:
-
Increase the length of the fractionating column.
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Use a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
-
Perform the distillation under reduced pressure to increase the boiling point difference between your product and the impurity.
-
Problem 2: The product is degrading or polymerizing during distillation.
-
Possible Cause: The distillation temperature is too high. This compound, being an allylic alcohol, can be sensitive to heat.
-
Solution:
-
Perform the distillation under vacuum to lower the boiling point.
-
Ensure the heating mantle is not set to an excessively high temperature.
-
Add a radical inhibitor, such as hydroquinone, to the distillation flask if polymerization is suspected.
-
Problem 3: Water is co-distilling with the product.
-
Possible Cause: Formation of an azeotrope between this compound and water.
-
Solution:
-
Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.
-
Consider azeotropic distillation with a solvent that forms a lower-boiling azeotrope with water (e.g., toluene). The water can be removed using a Dean-Stark apparatus.
-
Silica Gel Column Chromatography
Problem 1: this compound is not eluting from the column.
-
Possible Cause: The eluent system is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over time, can be very effective.
-
Problem 2: Poor separation between this compound and a non-polar impurity.
-
Possible Cause: The eluent system is too polar, causing both compounds to move too quickly down the column.
-
Solution:
-
Decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane).
-
Problem 3: Streaking of the compound band on the column.
-
Possible Cause:
-
The sample was not loaded onto the column in a concentrated band.
-
The compound has limited solubility in the eluent.
-
The silica gel is too acidic, causing decomposition of the allylic alcohol.
-
-
Solution:
-
Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Consider adsorbing the crude product onto a small amount of silica gel and then dry-loading it onto the column.
-
Add a small amount of a more polar solvent to the eluent to improve solubility.
-
Use deactivated (neutral) silica gel.
-
Experimental Protocols
General Protocol for Fractional Distillation under Reduced Pressure
-
Drying: Dry the crude this compound over anhydrous magnesium sulfate, then filter.
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Distillation: Heat the distillation flask gently. Collect a forerun fraction containing any low-boiling impurities.
-
Fraction Collection: As the temperature stabilizes near the expected boiling point at the set pressure, begin collecting the main fraction in a pre-weighed flask.
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Purity Analysis: Analyze the collected fractions by GC-MS to determine their purity.
| Parameter | Recommended Value/Range |
| Pressure | 20-100 mmHg |
| Expected Boiling Range | 80-110 °C (will vary with pressure) |
| Column Type | Vigreux or packed column (10-20 cm) |
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate gradient (e.g., start with 95:5, gradually increase to 80:20) |
| TLC Visualization | UV light (if applicable) and/or a potassium permanganate (B83412) stain |
Visualizations
Common side reactions in the synthesis of 2-Methylpent-2-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methylpent-2-en-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
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Chemoselective reduction of 2-methylpent-2-enal (B7821959): This involves the reduction of the aldehyde functional group to an alcohol while preserving the carbon-carbon double bond.
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Grignard reaction: This route typically involves the reaction of a Grignard reagent, such as propenylmagnesium bromide, with propanal.
Q2: What is the primary challenge in the reduction of 2-methylpent-2-enal?
A2: The main challenge is achieving chemoselectivity. The goal is to selectively reduce the carbonyl group (1,2-reduction) without reducing the conjugated carbon-carbon double bond (1,4-reduction or conjugate reduction). The choice of reducing agent and reaction conditions is critical to prevent the formation of the saturated alcohol, 2-methylpentan-1-ol.
Q3: What is the major side reaction to consider in the Grignard synthesis of this compound?
A3: The principal side reaction is 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated aldehyde system. While Grignard reagents generally favor 1,2-addition to the carbonyl carbon (which yields the desired product), 1,4-addition can occur, leading to the formation of a saturated ketone after workup.[1][2][3] The ratio of 1,2- to 1,4-addition is influenced by factors such as steric hindrance, solvent, and temperature.
Q4: Why are anhydrous conditions so critical for a Grignard reaction?
A4: Grignard reagents are potent nucleophiles and strong bases. They will react readily with protic solvents, including any trace amounts of water in the glassware or solvents. This reaction quenches the Grignard reagent, reducing the yield of the desired product and forming an alkane. It is imperative to use oven-dried glassware and anhydrous solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis Route 1: Reduction of 2-Methylpent-2-enal
Issue 1: Low yield of this compound and presence of 2-methylpentan-1-ol.
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Possible Cause: The reducing agent used is too strong or not selective, leading to the reduction of both the aldehyde and the carbon-carbon double bond (over-reduction).
-
Troubleshooting Steps:
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Select a more chemoselective reducing agent: Use reagents known for 1,2-reduction of α,β-unsaturated aldehydes, such as sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction), or diisobutylaluminium hydride (DIBAL-H) at low temperatures.
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Optimize reaction temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
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Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product, avoiding prolonged reaction times that can lead to over-reduction.
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Issue 2: Incomplete reaction, with significant starting material remaining.
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Possible Cause: The reducing agent is not active enough, or insufficient equivalents of the reagent were used.
-
Troubleshooting Steps:
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Verify the quality of the reducing agent: Ensure the reducing agent has not degraded due to improper storage.
-
Increase the equivalents of the reducing agent: Stoichiometry is crucial. A slight excess of the reducing agent may be necessary to drive the reaction to completion.
-
Adjust the reaction temperature: While low temperatures favor selectivity, some reactions may require a slightly higher temperature to proceed at a reasonable rate.
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Synthesis Route 2: Grignard Reaction
Issue 1: Low yield of this compound and formation of a saturated ketone.
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Possible Cause: Significant 1,4-conjugate addition is occurring as a side reaction.
-
Troubleshooting Steps:
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Lower the reaction temperature: Adding the aldehyde to the Grignard reagent at a low temperature (e.g., -78 °C) can favor the kinetically controlled 1,2-addition product.[2][3]
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Consider the Grignard reagent preparation: Use of methylmagnesium chloride instead of methylmagnesium bromide has been shown in some cases to suppress side reactions.
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Employ a Lewis acid: The addition of a Lewis acid like cerium(III) chloride can enhance the selectivity for 1,2-addition.
-
Issue 2: The Grignard reaction fails to initiate.
-
Possible Cause: The magnesium surface is passivated by an oxide layer, or there are inhibitors present.
-
Troubleshooting Steps:
-
Activate the magnesium: Crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used to initiate the reaction.
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Ensure strictly anhydrous conditions: Any moisture will prevent the formation of the Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous.
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Gentle heating: A gentle warming of the reaction mixture can sometimes be necessary to start the reaction. Once initiated, the reaction is often exothermic.
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Quantitative Data
The following table summarizes representative yields for the synthesis of allylic alcohols from α,β-unsaturated aldehydes using different methods, highlighting the potential distribution of products.
| Synthesis Method | Reactant | Product | Side Product(s) | Yield of Product | Yield of Side Product(s) | Reference |
| Chemoselective Reduction | 2-Methylpent-2-enal | This compound | 2-Methylpentan-1-ol | ~95% | <5% | [4] |
| Grignard Reaction | Propanal + Propenylmagnesium bromide | This compound | 1,4-addition product | Variable | Variable | [1][2] |
Note: Yields are highly dependent on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Chemoselective Reduction of 2-Methylpent-2-enal (Luche Reduction)
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylpent-2-enal (1 equivalent) in methanol (B129727) at 0 °C.
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Addition of Lewis Acid: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) to the solution and stir until it dissolves.
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Reduction: Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small portion of a solution of propenyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel. If the reaction does not start, add a crystal of iodine. Once initiated, add the remaining propenyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition of Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of propanal (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, pour the reaction mixture slowly into a stirred mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.
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Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by distillation or flash column chromatography to isolate this compound.
Visualizations
Caption: Troubleshooting workflow for the reduction of 2-methylpent-2-enal.
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
References
Optimization of reaction conditions for 2-Methylpent-2-en-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylpent-2-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic route for this compound involves a two-step process:
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Aldol (B89426) Condensation: The self-condensation of propanal (propionaldehyde) to form the intermediate, 2-methyl-2-pentenal (B83557). This reaction is typically catalyzed by a base or an acid.
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Selective Reduction: The selective reduction of the aldehyde functional group of 2-methyl-2-pentenal to the corresponding primary alcohol, this compound, while preserving the carbon-carbon double bond.
Q2: Which catalysts are recommended for the selective reduction of 2-methyl-2-pentenal?
For the selective reduction of an α,β-unsaturated aldehyde like 2-methyl-2-pentenal to the allylic alcohol, the choice of catalyst is critical to avoid the reduction of the carbon-carbon double bond.[1] Recommended catalytic systems include:
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Chemoselective Hydrogenation Catalysts: Platinum (Pt) and Ruthenium (Ru) based catalysts, often supported on materials like carbon, TiO₂, or ZnO, have shown good selectivity for the C=O bond reduction.[1] The addition of a second metal (e.g., Sn, Ge, Fe) can enhance selectivity.[1]
-
Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium salt (Luche reduction), can selectively reduce the aldehyde.
Q3: What are the potential side products in the synthesis of this compound?
Common side products can arise from both the condensation and reduction steps:
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From Aldol Condensation: Higher molecular weight condensation products and isomers may form.
-
From Reduction:
Q4: How can I improve the selectivity towards this compound during the reduction step?
Improving selectivity involves careful control over reaction conditions and catalyst choice:[1]
-
Catalyst Selection: Use catalysts known for their high selectivity towards C=O bond hydrogenation over C=C bond hydrogenation. Bimetallic catalysts can be particularly effective.[1]
-
Reaction Conditions: Optimization of temperature and pressure is crucial. Lower temperatures and pressures generally favor selectivity towards the unsaturated alcohol.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents are often used with borohydride reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-Methyl-2-pentenal (Aldol Condensation Step) | 1. Ineffective Catalyst: The base or acid catalyst is not active enough. 2. Unfavorable Reaction Temperature: The temperature is too low for the reaction to proceed or too high, leading to side reactions. 3. Presence of Impurities: Impurities in the propanal can inhibit the reaction. | 1. Catalyst Screening: Test different catalysts (e.g., NaOH, KOH, organic bases like pyrrolidine). 2. Temperature Optimization: Systematically vary the reaction temperature (e.g., from 10°C to 40°C).[2] 3. Reactant Purity: Use freshly distilled propanal. |
| Low Conversion of 2-Methyl-2-pentenal (Reduction Step) | 1. Catalyst Deactivation: The hydrogenation catalyst has lost its activity.[1] 2. Insufficient Catalyst Loading: The amount of catalyst is too low relative to the substrate.[1] 3. Low Hydrogen Pressure or Poor Mass Transfer: In catalytic hydrogenation, insufficient hydrogen availability can limit the reaction rate.[1] | 1. Catalyst Regeneration/Replacement: Regenerate the catalyst if possible, or use a fresh batch.[1] 2. Increase Catalyst Ratio: Incrementally increase the catalyst to substrate ratio.[1] 3. Optimize Reaction Parameters: Increase hydrogen pressure and improve stirring/agitation to enhance mass transfer.[1] |
| Low Selectivity to this compound (High Yield of 2-Methyl-1-pentanol) | 1. Over-reduction: The catalyst is too active for C=C hydrogenation.[1] 2. Harsh Reaction Conditions: High hydrogen pressure or temperature can lead to the reduction of the double bond.[1] | 1. Catalyst Modification: Consider using a catalyst with a promoter to increase selectivity or switch to a different catalyst system (e.g., Ru-Sn).[1] 2. Milder Conditions: Reduce the hydrogen pressure and reaction temperature.[1] |
| Formation of 2-Methylpentanal | The catalyst has a higher selectivity for C=C bond hydrogenation over C=O bond hydrogenation.[1] | Employ catalysts and conditions that favor the adsorption and hydrogenation of the C=O group. Supports with Lewis acidic sites may promote C=O bond activation.[1] |
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of 2-Methyl-2-pentenal via Aldol Condensation of Propanal.
| Catalyst | Propanal:Catalyst Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH (aq) | 1 : 0.1 | 25 | 4 | ~70 |
| Pyrrolidine (B122466)/Acetic Acid | 1 : 0.05 | 20 | 6 | >90[2] |
| KOH in Methanol/Water | 1 : 0.2 | 60 | 0.5 | ~77 (for a similar reaction)[3] |
Note: Data is illustrative and based on typical yields for aldol condensations. The yield with pyrrolidine/acetic acid is based on a patent for a similar process.[2]
Table 2: Comparison of Catalytic Systems for the Selective Hydrogenation of α,β-Unsaturated Aldehydes.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Selectivity to Unsaturated Alcohol (%) |
| Ru | Carbon | 80 - 120 | 10 - 50 | High |
| Pt-Sn | TiO₂ | 80 - 120 | 10 - 50 | Very High |
| NaBH₄/CeCl₃ | - | 0 - 25 | N/A | Very High |
Note: This table presents typical conditions and expected selectivity for the hydrogenation of α,β-unsaturated aldehydes to allylic alcohols.[1] Actual results may vary for 2-methyl-2-pentenal.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation
This protocol is based on a general procedure for aldol condensation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine propanal and an organic base such as pyrrolidine in a molar ratio of 1:0.05.
-
Acid Addition: Under stirring, slowly add an organic acid, like acetic acid, at a temperature between 10-30°C.[2]
-
Reaction: Continue to stir the mixture at 10-30°C for 0.5-6 hours.[2]
-
Work-up: After the reaction is complete, add water to the mixture and separate the organic layer.
-
Purification: The crude 2-methyl-2-pentenal can be purified by distillation.
Protocol 2: Selective Reduction of 2-Methyl-2-pentenal to this compound via Catalytic Hydrogenation
This protocol is a general procedure for selective hydrogenation.[1]
-
Reactor Setup: Add the catalyst (e.g., a supported Ru or Pt catalyst) and a suitable solvent to a high-pressure autoclave.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.
-
Reaction Initiation: Heat the reactor to the desired temperature (e.g., 80-120°C) with stirring. Introduce the 2-methyl-2-pentenal into the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or TLC.
-
Work-up and Purification: Once the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Challenges in the scale-up production of 2-Methylpent-2-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Methylpent-2-en-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the selective catalytic hydrogenation of 4-methyl-2-pentenal (B1365463). This process focuses on the reduction of the aldehyde group (C=O) to a primary alcohol (–CH₂OH) while preserving the carbon-carbon double bond (C=C).[1]
Q2: What are the key safety concerns during the scale-up of this production?
A2: The primary safety concerns involve the handling of flammable materials and corrosive catalysts. The starting material, 4-methyl-2-pentenal, is a flammable liquid with a low flash point.[2] Proper ventilation, grounding of equipment to prevent static discharge, and operating in an environment free from ignition sources are critical.[2] Acid catalysts, if used in alternative synthesis routes or for cleaning, can be corrosive and require careful handling.[2]
Q3: What are the typical catalysts used for the selective hydrogenation of 4-methyl-2-pentenal?
A3: Bimetallic and supported noble metal catalysts are commonly employed to achieve high selectivity. Platinum (Pt) and Ruthenium (Ru) based catalysts have demonstrated promise in producing unsaturated alcohols from unsaturated aldehydes.[1] The addition of a second metal, such as Tin (Sn), Germanium (Ge), or Iron (Fe), to a primary catalyst like Pt or Ru can significantly enhance selectivity by modifying the electronic properties of the active sites.[1]
Q4: Why is catalyst support material important?
A4: The interaction between the metal catalyst and the support material can significantly influence selectivity. Supports with Lewis acidic sites may promote the activation of the C=O bond, favoring the formation of the desired unsaturated alcohol.[1]
Troubleshooting Guide
Low Conversion of 4-methyl-2-pentenal
Q: We are observing low conversion of the starting material, 4-methyl-2-pentenal. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to the catalyst, reaction conditions, and mass transfer limitations.
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Catalyst Deactivation: The catalyst may have lost activity due to poisoning or coking.
-
Solution: Regenerate or replace the catalyst. Consider using a more robust catalyst formulation for scale-up operations.[1]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Solution: Increase the catalyst to substrate ratio.[1]
-
-
Poor Mass Transfer: Inefficient mixing or low hydrogen pressure can limit the reaction rate.
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Solution: Increase hydrogen pressure and improve stirring or agitation to enhance mass transfer.[1]
-
-
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at an optimal rate.
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Solution: Optimize the reaction temperature. A moderate increase might enhance conversion, but be mindful of potential impacts on selectivity.[1]
-
Low Selectivity towards this compound
Q: Our process is yielding a high amount of byproducts, specifically 4-methyl-pentanal. How can we improve selectivity towards the desired product?
A: High formation of 4-methyl-pentanal indicates that the hydrogenation of the carbon-carbon double bond is favored over the reduction of the aldehyde group.
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Catalyst Choice: The catalyst may be more active for C=C hydrogenation.
-
Solution: Employ bimetallic catalysts (e.g., Pt-Sn, Ru-Sn) or catalysts with specific promoters that favor the adsorption and hydrogenation of the C=O group.[1]
-
-
Reaction Conditions: High hydrogen pressure or temperature can lead to over-hydrogenation.
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Solution: Optimize reaction conditions. Lower temperatures generally favor selectivity towards the unsaturated alcohol.[1] Adjusting the hydrogen pressure can also influence the selectivity.
-
-
Solvent Effects: The polarity of the solvent can affect the adsorption of the reactant on the catalyst surface.
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Solution: Experiment with different solvents to find one that enhances the desired reaction pathway.[1]
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Formation of Side Products
Q: Besides 4-methyl-pentanal, what other common side products should we be aware of during the synthesis of this compound via hydrogenation, and how can we minimize them?
A: Several side products can form, and their presence can indicate specific issues with the reaction conditions.
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4-methyl-1-pentanol: This results from the complete hydrogenation of both the C=C and C=O bonds.
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Mitigation: Similar to reducing 4-methyl-pentanal formation, use a more selective catalyst and milder reaction conditions (lower temperature and pressure).[1]
-
-
Isomerization Products: The position of the double bond might shift under certain reaction conditions.[1]
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Mitigation: Careful selection of the catalyst and operating at lower temperatures can minimize isomerization.
-
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Decarbonylation Products: At higher temperatures, decarbonylation can lead to the formation of pentane (B18724) and carbon monoxide, particularly with catalysts like Platinum and Palladium.[1]
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Mitigation: Maintain a well-controlled, lower reaction temperature.[1]
-
Data Presentation
Table 1: Troubleshooting Summary for Scale-Up Production of this compound
| Issue | Potential Cause | Recommended Action |
| Low Conversion | 1. Catalyst deactivation. 2. Insufficient catalyst loading. 3. Poor mass transfer. 4. Incorrect reaction temperature. | 1. Regenerate or replace the catalyst. 2. Increase the catalyst to substrate ratio. 3. Increase hydrogen pressure and improve agitation. 4. Optimize the reaction temperature. |
| Low Selectivity | 1. Catalyst is more active for C=C hydrogenation. 2. High hydrogen pressure or temperature. | 1. Employ bimetallic catalysts or catalysts with promoters. 2. Optimize temperature and pressure; lower temperatures generally favor selectivity. |
| Byproduct Formation | 1. Over-hydrogenation. 2. Isomerization. 3. Decarbonylation at high temperatures. | 1. Use a more selective catalyst and milder conditions. 2. Select appropriate catalyst and lower reaction temperature. 3. Maintain strict temperature control. |
Experimental Protocols
Protocol: Selective Hydrogenation of 4-methyl-2-pentenal
This protocol outlines a general procedure for the lab-scale selective hydrogenation of 4-methyl-2-pentenal to this compound. Scale-up operations will require appropriate engineering controls and safety assessments.
1. Reactor Setup:
- Thoroughly clean and dry a high-pressure autoclave reactor.[1]
- Add the calculated amount of catalyst (e.g., a supported Pt or Ru catalyst) and the chosen solvent to the reactor.[1]
2. Purging:
- Seal the reactor and purge it several times with an inert gas, such as nitrogen or argon, to remove any air.[1]
- Subsequently, purge the reactor with hydrogen.[1]
3. Reaction Initiation:
- Begin stirring the reactor contents.
- Heat the reactor to the desired temperature (e.g., 80-120°C).[1]
- Introduce the 4-methyl-2-pentenal into the reactor.[1]
4. Hydrogenation:
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).[1]
- Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC).
5. Reaction Work-up and Purification:
- After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
- Filter the reaction mixture to remove the catalyst.
- The crude product can be purified by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for production issues.
References
Stability and storage conditions for 2-Methylpent-2-en-1-ol
This technical support center provides essential information on the stability and storage of 2-Methylpent-2-en-1-ol, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental outcomes. As an allylic alcohol, it is susceptible to degradation through various pathways, including oxidation and polymerization.
Recommended Storage Conditions:
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2] To minimize degradation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[3]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[2] For long-term storage, a temperature of -20°C or lower is recommended, similar to other unsaturated alcohols. A recommended storage temperature for a related compound, 2-methylpentan-2-ol, is as low as -70°C in a freezer for maximum stability.[1] | Lower temperatures slow down the rates of potential degradation reactions, such as oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3] | This compound is sensitive to air and can undergo oxidation.[3] An inert atmosphere prevents contact with oxygen. |
| Light | Store in an amber or opaque container to protect from light.[4] | Exposure to light, particularly UV light, can initiate photolytic degradation reactions in allylic alcohols.[4][5] |
| Container | Use a tightly sealed container.[1][2] Opened containers should be carefully resealed.[2] | Prevents exposure to air and moisture, and avoids evaporation of the volatile compound. |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Logical Flow for Troubleshooting Common Issues:
Caption: A logical workflow for troubleshooting common experimental issues involving this compound.
FAQs
Q1: My reaction with this compound is giving low yields. What could be the cause?
A1: Low yields can stem from several factors:
-
Degradation of the starting material: Verify the purity of your this compound using techniques like NMR or GC-MS. If impurities are detected, it may have degraded during storage.
-
Improper reaction conditions: Allylic alcohols can be sensitive.[6] Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen) and with dry solvents, as the presence of oxygen can lead to side reactions.
-
Suboptimal reaction parameters: The choice of catalyst, reaction temperature, and time can significantly impact the yield. Consider re-evaluating and optimizing these parameters for your specific transformation.
Q2: I observe unexpected byproducts in my reaction mixture. What are the likely degradation pathways for this compound?
A2: this compound, being an unsaturated alcohol, is prone to several degradation pathways:
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde (2-methylpent-2-enal) and further to a carboxylic acid. The double bond is also susceptible to oxidative cleavage, which would break the carbon chain. Under certain conditions, tertiary alcohols can also be oxidized, leading to fragmentation of the molecule.[7][8]
-
Polymerization: Like other allylic alcohols, it can undergo polymerization, especially when exposed to heat, light, or impurities.
-
Isomerization: The double bond might migrate under certain catalytic or thermal conditions.
The following diagram illustrates potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q3: How should I handle this compound in the laboratory to ensure safety and experimental success?
A3: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a flammable liquid and should be kept away from ignition sources.[2] For reactions, use degassed solvents and maintain an inert atmosphere to prevent oxidation.
Experimental Protocols
While specific experimental protocols for this compound are not abundantly available in the searched literature, general procedures for reactions involving allylic alcohols can be adapted. Below is a generalized protocol for an oxidation reaction.
General Protocol: Oxidation of this compound to 2-Methylpent-2-enal
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound
-
Oxidizing agent (e.g., Manganese dioxide (MnO₂), Pyridinium chlorochromate (PCC))
-
Anhydrous solvent (e.g., Dichloromethane, Acetone)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Dissolve this compound in the chosen anhydrous solvent in the flask.
-
Oxidant Addition: Add the oxidizing agent portion-wise to the stirred solution. The reaction may be exothermic, so control the rate of addition to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., isopropanol (B130326) for PCC). Filter the reaction mixture to remove solid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldehyde.
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the oxidation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. (E)-2-Methylpent-2-en-1-oic acid(16957-70-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Visible-light mediated allylation of thiols with allylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 7. organic chemistry - Predict the products of the controlled oxidation of 2-methylpentan-2-ol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting peak tailing in GC analysis of 2-Methylpent-2-en-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 2-Methylpent-2-en-1-ol.
Troubleshooting Guide: Peak Tailing
Problem: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Peak tailing for a polar, unsaturated alcohol like this compound is a common chromatographic issue that can compromise resolution and the accuracy of quantification. The primary reasons for this phenomenon are typically related to interactions between the analyte and active sites within the GC system, as well as suboptimal analytical conditions.
Here is a systematic approach to troubleshooting and resolving peak tailing:
1. Investigate the GC Inlet:
The inlet is a frequent source of problems leading to peak tailing, especially for polar compounds.
-
Question: Could my inlet liner be causing the peak tailing? Answer: Yes, an active or contaminated inlet liner is a primary cause of peak tailing for polar analytes.[1] Active silanol (B1196071) (Si-OH) groups on the surface of a non-deactivated glass liner can form hydrogen bonds with the hydroxyl group of this compound, leading to secondary interactions and peak distortion.[1] Solution:
-
Replace the existing liner with a high-quality, deactivated liner. Base-deactivated liners are often a good choice for polar compounds.
-
Ensure the liner is installed correctly according to the manufacturer's instructions to avoid dead volumes.[1]
-
Regularly replace the septum to prevent septum particles from falling into the liner and creating active sites.[1]
-
-
Question: How does the inlet temperature affect peak tailing for this compound? Answer: The inlet temperature is a critical parameter that needs to be optimized. An inlet temperature that is too low can result in slow vaporization of the analyte, leading to a broad peak. Conversely, a temperature that is too high can cause thermal degradation of the unsaturated alcohol. A good starting point for the inlet temperature is typically 250 °C.[2]
2. Evaluate the GC Column:
The choice and condition of the GC column are crucial for achieving symmetrical peaks.
-
Question: Am I using the correct type of GC column for this compound? Answer: For polar analytes like alcohols, a column with a polar stationary phase is generally recommended.[3] Polyethylene glycol (PEG) or "WAX" type columns are a suitable choice as they can effectively interact with the hydroxyl group of the alcohol, leading to better peak shape. Using a non-polar column may result in poor interaction and increased tailing.
-
Question: Could my column be contaminated or degraded? Answer: Yes, accumulation of non-volatile residues from previous injections at the head of the column can create active sites and cause peak tailing.[1] Solution:
-
Trim the first 10-20 cm of the column from the inlet side to remove any contaminated section.
-
If the problem persists, the column may need to be replaced.
-
3. Optimize GC Method Parameters:
Fine-tuning the analytical method can significantly improve peak symmetry.
-
Question: Can the carrier gas flow rate influence peak tailing? Answer: An improper carrier gas flow rate can lead to peak broadening and tailing. Ensure the flow rate is optimized for your specific column dimensions.
-
Question: Does the injection technique matter? Answer: A slow or inconsistent injection can introduce the sample as a broad band, contributing to peak tailing. If performing a manual injection, ensure it is done quickly and smoothly. For autosamplers, check the injection speed settings.
Frequently Asked Questions (FAQs)
Q1: What is a tailing factor and how do I know if my peak is tailing significantly?
A1: The tailing factor (Tf), or asymmetry factor, is a quantitative measure of peak symmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1.0 indicates peak tailing. Generally, a tailing factor above 1.5 is considered significant and may impact the accuracy of integration and quantification.
Q2: I've replaced my liner and trimmed the column, but still observe some tailing. What's the next step?
A2: If basic maintenance doesn't resolve the issue, consider the following:
-
Column Choice: Ensure your column's stationary phase is appropriate for polar analytes. A switch to a more polar and highly deactivated column might be necessary.
-
Method Optimization: Re-evaluate your temperature program and carrier gas flow rate. A slower temperature ramp can sometimes improve the peak shape of polar compounds.
-
Sample Solvent: A mismatch in polarity between your sample solvent and the stationary phase can cause peak distortion. Try dissolving your sample in a more compatible solvent if possible.
Q3: Can derivatization help to reduce peak tailing for this compound?
A3: Yes, derivatization is a powerful technique to improve the peak shape of polar compounds. By converting the hydroxyl group of the alcohol into a less polar ether or ester, you can significantly reduce its interaction with active sites in the GC system. However, this adds an extra step to your sample preparation.
Data Presentation
The following table summarizes the expected impact of liner deactivation and inlet temperature on the peak shape of a polar analyte like this compound. The Tailing Factor (Tf) is a measure of peak asymmetry, where a value closer to 1.0 indicates a more symmetrical peak.
| Parameter | Condition | Expected Tailing Factor (Tf) | Peak Shape |
| Inlet Liner | Non-Deactivated | > 2.0 | Severe Tailing |
| Deactivated (Standard) | 1.2 - 1.5 | Minor Tailing | |
| Base-Deactivated | 1.0 - 1.2 | Symmetrical | |
| Inlet Temperature | Too Low (< 200 °C) | > 1.5 (with broadening) | Broad and Tailing |
| Optimal (≈ 250 °C) | 1.0 - 1.3 | Symmetrical | |
| Too High (> 300 °C) | Variable (potential degradation) | Distorted/Multiple Peaks |
Experimental Protocols
This section provides a detailed methodology for the GC analysis of this compound, based on established methods for fragrance allergens.
Protocol: GC-FID Analysis of this compound
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) at a concentration of 1000 µg/mL.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A GC system (or equivalent) equipped with a Flame Ionization Detector (FID).
- Column: Agilent J&W DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet: Split/Splitless injector.
- Liner: Deactivated, single taper with glass wool.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Volume: 1 µL.
- Split Ratio: 20:1.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 150 °C at 10 °C/min.
- Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
- Detector Temperature: 300 °C.
- Hydrogen Flow: 30 mL/min.
- Air Flow: 400 mL/min.
- Makeup Gas (Nitrogen): 25 mL/min.
3. Data Analysis:
- Integrate the peak for this compound.
- Calculate the tailing factor at 5% of the peak height.
- Construct a calibration curve by plotting peak area against concentration.
Mandatory Visualization
Caption: A logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: The chemical interaction leading to peak tailing of polar alcohols in GC analysis.
References
Technical Support Center: Separation of 2-Methylpent-2-en-1-ol Stereoisomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for separating the stereoisomers of 2-Methylpent-2-en-1-ol. The following sections detail troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data for the most common resolution techniques.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the separation of this compound stereoisomers.
Method 1: Enzymatic Kinetic Resolution
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no conversion | Inactive enzyme. | - Ensure proper storage and handling of the lipase (B570770). - Test the enzyme activity with a standard substrate. - Consider using a freshly opened batch of enzyme. |
| Inappropriate acyl donor or solvent. | - Screen different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate, acetic anhydride). - Test a range of organic solvents (e.g., hexane (B92381), toluene, tert-butyl methyl ether). | |
| Sub-optimal temperature or pH. | - Optimize the reaction temperature (typically 25-40 °C for lipases). - Ensure the reaction medium maintains the optimal pH for the enzyme. | |
| Low enantiomeric excess (ee) | Non-selective enzyme. | - Screen different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Candida rugosa Lipase (CRL)). |
| Reaction proceeded past 50% conversion. | - Monitor the reaction progress closely using GC or HPLC and stop the reaction at or near 50% conversion for optimal ee of the remaining alcohol. | |
| Racemization of the product or starting material. | - Investigate the stability of the enantiomers under the reaction conditions. | |
| Difficulty separating the product ester from the unreacted alcohol | Similar polarities. | - Optimize the silica (B1680970) gel column chromatography conditions (e.g., solvent system, gradient elution). - Consider derivatizing the alcohol to alter its polarity before chromatography. |
Frequently Asked Questions (FAQs)
-
Q1: Which lipase is best for the resolution of this compound? A1: While the optimal lipase must be determined empirically, Candida antarctica lipase B (CALB) is a common and often effective choice for the kinetic resolution of secondary allylic alcohols. It is recommended to screen a panel of lipases to find the one with the highest enantioselectivity for your specific substrate.
-
Q2: How can I improve the yield of the desired enantiomer in a kinetic resolution? A2: The maximum theoretical yield for one enantiomer in a standard kinetic resolution is 50%. To achieve higher yields, consider a dynamic kinetic resolution (DKR) approach. This involves adding a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of the desired product.[1][2]
-
Q3: What is the purpose of using an acyl donor like vinyl acetate? A3: The acyl donor is used to selectively acylate one of the enantiomers of the alcohol, catalyzed by the lipase. This converts the alcohol into an ester, which has different physical properties, allowing for its separation from the unreacted enantiomeric alcohol. Vinyl acetate is often used because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which typically does not interfere with the reaction.
Method 2: Diastereomeric Salt Formation
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Failure of diastereomeric salts to crystallize ("oiling out") | Salts are too soluble in the chosen solvent. | - Screen a variety of solvents with different polarities. - Try using a mixture of solvents. - Slowly add an anti-solvent to induce crystallization. |
| Solution is supersaturated. | - Dilute the solution slightly. - Employ a slower cooling rate to encourage crystal growth over precipitation. | |
| Impurities present. | - Ensure the starting alcohol and chiral resolving agent are of high purity. | |
| Low diastereomeric excess (de) of the crystallized salt | Ineffective chiral resolving agent. | - Screen a variety of chiral resolving agents. For an alcohol, this first requires derivatization to an acid, for example, by reaction with phthalic anhydride (B1165640) to form a half-ester.[3] Then, chiral bases like brucine, strychnine, or (R/S)-1-phenylethylamine can be tested.[3] |
| Co-crystallization of both diastereomers. | - Optimize the crystallization conditions (solvent, temperature, cooling rate). - Perform multiple recrystallizations to improve the diastereomeric purity. | |
| Low yield of the desired diastereomer | The desired diastereomer is significantly soluble in the mother liquor. | - Optimize the solvent to minimize the solubility of the target diastereomer. - Lower the final crystallization temperature. - Concentrate the mother liquor to obtain a second crop of crystals. |
Frequently Asked Questions (FAQs)
-
Q1: How do I choose a suitable chiral resolving agent for an alcohol? A1: Since alcohols do not readily form salts, they must first be derivatized to an acidic compound. A common method is to react the alcohol with a cyclic anhydride, such as phthalic or succinic anhydride, to form a monoester which has a free carboxylic acid group. This acidic derivative can then be resolved by forming a salt with a chiral base. The choice of the chiral base is critical and often requires screening of several candidates.
-
Q2: What is the best way to screen for the right crystallization solvent? A2: An effective screening process involves testing a range of solvents with varying polarities (e.g., alcohols, esters, ethers, hydrocarbons) and also solvent mixtures. The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but show a significant difference in the solubility of the two diastereomers upon cooling.
-
Q3: How do I regenerate the pure enantiomeric alcohol from the diastereomeric salt? A3: Once a diastereomerically pure salt is obtained, the ionic bond is broken by treatment with an acid or a base. For a salt formed from a chiral base and your derivatized alcohol (acidic monoester), treatment with a strong acid (like HCl) will protonate the carboxylate and liberate the free monoester. Subsequent hydrolysis of the ester will yield the enantiomerically pure alcohol.
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No separation of enantiomers (single peak) | Inappropriate chiral stationary phase (CSP). | - Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak IA, IB, IC) are often a good starting point for allylic alcohols.[4][5] |
| Suboptimal mobile phase. | - Vary the mobile phase composition, particularly the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). - For some compounds, the addition of a small amount of an acidic or basic additive can improve separation. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | - Add a small amount of a competing agent to the mobile phase (e.g., a small percentage of an acid like trifluoroacetic acid for acidic compounds, or a base like diethylamine (B46881) for basic compounds). |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Poor resolution | Inefficient separation. | - Optimize the flow rate. - Decrease the column temperature to enhance chiral recognition. - Ensure the column is properly packed and not degraded. |
Frequently Asked Questions (FAQs)
-
Q1: Should I use a direct or indirect method for chiral HPLC separation of an alcohol? A1: Both approaches are viable. A direct method involves separating the enantiomers on a chiral stationary phase. An indirect method involves derivatizing the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. The direct method is often preferred for its simplicity, but if a suitable chiral column is not available or if detection is an issue, the indirect method can be very effective.
-
Q2: What are the typical mobile phases used for chiral separation of alcohols on polysaccharide-based columns? A2: For polysaccharide-based CSPs, normal-phase chromatography is very common. Typical mobile phases consist of a mixture of a non-polar solvent like hexane or heptane (B126788) and a polar modifier, which is usually an alcohol such as isopropanol or ethanol.[6] The ratio of these components is a critical parameter for optimizing the separation.
-
Q3: Can I use the same chiral column for different mobile phases? A3: It is important to check the manufacturer's guidelines for the specific chiral column. Some modern polysaccharide-based columns are robust and can be switched between normal-phase, polar organic, and reversed-phase modes. However, older, coated-type columns may be damaged by certain solvents. Always ensure proper column flushing and equilibration when changing mobile phases.
Quantitative Data Summary
The following table summarizes representative quantitative data for the separation of stereoisomers of allylic alcohols using various methods. Note that the exact values for this compound will need to be determined experimentally.
| Method | Typical Substrate | Enantiomeric Excess (ee) of Product (%) | Yield (%) | Key Parameters |
| Enzymatic Kinetic Resolution | Secondary Allylic Alcohols | >99 | ~45-50 | Lipase: Candida antarctica Lipase B (CALB), Acyl Donor: Vinyl Acetate, Solvent: Hexane |
| Dynamic Kinetic Resolution | Secondary Allylic Alcohols | >99 | >80 | Lipase: Pseudomonas cepacia Lipase, Racemization Catalyst: Ruthenium complex, Acyl Donor: p-Chlorophenyl acetate[1] |
| Diastereomeric Salt Formation | 1-Phenyl-1-propanol (as maleic acid monoester) | >99 | Variable | Resolving Agent: Cinchonidine |
| Chiral HPLC | Glycidyl Tosylate (derived from allyl alcohol) | Baseline Separation (Rs ≥ 2) | N/A (Analytical) | Column: Chiralpak AD-H, Mobile Phase: Hexane/Ethanol (70/30)[6] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Lipase
This protocol is a general procedure for the lipase-catalyzed kinetic resolution of a racemic allylic alcohol.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Temperature-controlled bath
Procedure:
-
To a solution of racemic this compound (1.0 equivalent) in hexane, add vinyl acetate (2.0-5.0 equivalents).
-
Add immobilized CALB (typically 10-50 mg per mmol of alcohol).
-
Stir the mixture at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Stop the reaction when the conversion reaches approximately 50% by filtering off the enzyme.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to isolate the enantiomerically enriched alcohol and ester.
Protocol 2: Diastereomeric Salt Formation
This protocol outlines the steps for resolving a racemic alcohol via diastereomeric salt formation after derivatization.
Part A: Formation of the Phthalic Acid Monoester
-
In a round-bottom flask, dissolve racemic this compound (1.0 equivalent) and phthalic anhydride (1.1 equivalents) in a suitable solvent (e.g., toluene) containing a catalytic amount of a base like triethylamine (B128534) or DMAP.
-
Heat the mixture (e.g., to 80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and wash with dilute HCl to remove the base, followed by water.
-
Dry the organic layer, filter, and evaporate the solvent to obtain the crude phthalic acid monoester. Purify if necessary.
Part B: Diastereomeric Salt Crystallization
-
Dissolve the racemic phthalic acid monoester (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at an elevated temperature.
-
In a separate flask, dissolve an enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine) (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the solution of the chiral base to the solution of the monoester.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Determine the diastereomeric excess of the crystals. If necessary, recrystallize from the same or a different solvent system to improve purity.
-
Combine the mother liquors to potentially isolate the other diastereomer.
Part C: Regeneration of the Enantiopure Alcohol
-
Suspend the diastereomerically pure salt in a mixture of an organic solvent (e.g., diethyl ether) and water.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the enantiomerically enriched phthalic acid monoester.
-
Hydrolyze the ester (e.g., with aqueous NaOH followed by acidification) to obtain the enantiomerically pure this compound.
Protocol 3: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.
Instrumentation and Columns:
-
HPLC system with a UV detector (detection wavelength will depend on whether the alcohol is derivatized).
-
Chiral Stationary Phases: Start with polysaccharide-based columns such as Chiralpak IA, IB, or IC (or equivalent).
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Sample Concentration: ~1 mg/mL in mobile phase
Method Development and Optimization:
-
Inject the racemic this compound onto each column with each mobile phase to see if any separation is observed.
-
If partial separation is achieved, optimize the mobile phase composition by varying the percentage of the alcohol modifier. A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.
-
If no separation is observed, consider trying other chiral stationary phases or different chromatographic modes (e.g., polar organic mode with acetonitrile/methanol).
-
For improved detection, especially at low concentrations, consider derivatizing the alcohol with a UV-active group. If a chiral derivatizing agent is used, an achiral column can be employed for the separation of the resulting diastereomers.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Formation.
Caption: Workflow for Chiral HPLC Separation.
References
- 1. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 2. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Identification and removal of impurities from 2-Methylpent-2-en-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpent-2-en-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during its purification and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The most common impurities depend on the synthetic route used for its preparation.
-
From the reduction of 2-methyl-2-pentenal (B83557): The primary impurities are likely to be unreacted 2-methyl-2-pentenal and its precursor, propanal .
-
From Grignard reaction: Side products can include isomers and other alcohols.
-
Geometric Isomer: The (Z)-isomer of this compound may also be present as an impurity.
Q2: How can I identify the impurities in my sample of this compound?
A2: Several analytical techniques can be employed for impurity identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities based on their mass-to-charge ratio and retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by detecting characteristic signals that do not correspond to the desired product. For instance, the aldehydic proton of 2-methyl-2-pentenal will appear as a distinct singlet around 9.4 ppm in the 1H NMR spectrum.
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your sample. The aldehyde impurity will typically have a higher Rf value than the more polar alcohol.
Q3: What is the best method to remove the unreacted aldehyde impurity, 2-methyl-2-pentenal?
A3: Both fractional distillation and column chromatography are effective methods.
-
Fractional Distillation: This method is suitable for larger quantities and takes advantage of the difference in boiling points between the alcohol and the aldehyde.
-
Column Chromatography: This technique is ideal for achieving high purity on a smaller scale, separating compounds based on their polarity.
Q4: Can I use a chemical method to remove the aldehyde impurity?
A4: Yes, a bisulfite wash can be an effective chemical method for removing aldehyde impurities. Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be removed by filtration. The desired alcohol, which does not react, remains in the organic phase.
Troubleshooting Guides
Problem 1: My purified this compound still shows a significant aldehyde peak in the GC-MS analysis.
-
Possible Cause 1: Inefficient Fractional Distillation. The boiling points of this compound and 2-methyl-2-pentenal are relatively close, which can make separation by distillation challenging.
-
Solution: Use a longer fractionating column with a higher number of theoretical plates. Also, ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.
-
-
Possible Cause 2: Inappropriate Solvent System in Column Chromatography. If the polarity of the eluent is too high, both the alcohol and the aldehyde may elute together.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane (B92381) and ethyl acetate. Gradually increasing the polarity of the eluent (gradient elution) will provide better separation. An ideal Rf value for the desired product on TLC is around 0.25-0.35 for good separation on a column.[1][2]
-
Problem 2: I am trying to separate the (E) and (Z) isomers of this compound without success.
-
Possible Cause: Co-elution in standard chromatography. Geometric isomers often have very similar polarities, making their separation by standard silica (B1680970) gel chromatography difficult.
-
Solution: Specialized chromatographic techniques are often required for isomer separation. Consider using a silver nitrate (B79036) impregnated silica gel column, as the silver ions can interact differently with the pi-bonds of the E and Z isomers, facilitating their separation. Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable column, such as a C18 or a chiral column, may provide the necessary resolution.[3][4][5]
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is effective for separating this compound from impurities with significantly different boiling points, such as propanal and, to a lesser extent, 2-methyl-2-pentenal.
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Boiling Point (°C) at atmospheric pressure |
| Propanal | 49[6][7][8] |
| 2-Methyl-2-pentenal | 137-138[9][10][11][12] |
| (E)-2-Methylpent-2-en-1-ol | ~145-147 |
| (Z)-2-Methylpent-2-en-1-ol | No specific data found, but expected to be close to the (E)-isomer. |
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the impure this compound and a few boiling chips to the round-bottom flask.
-
Heating: Gently heat the flask.
-
Fraction Collection:
-
Collect the first fraction, which will be enriched in the lower-boiling impurity (propanal), at a temperature corresponding to its boiling point.
-
As the temperature rises, change the receiving flask to collect an intermediate fraction.
-
Collect the main fraction of purified this compound at its boiling point.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. separation of positional isomers - Chromatography Forum [chromforum.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. propanal [stenutz.eu]
- 8. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 9. 2-Methyl-2-pentenal CAS#: 623-36-9 [m.chemicalbook.com]
- 10. 2-methyl-2-pentenal, 623-36-9 [thegoodscentscompany.com]
- 11. Page loading... [guidechem.com]
- 12. 2-methyl-2-pentenal [stenutz.eu]
Degradation pathways of 2-Methylpent-2-en-1-ol under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Methylpent-2-en-1-ol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation products of this compound under ozonolysis?
A1: Based on the ozonolysis of structurally similar compounds like 2-methyl-pent-2-ene, the expected major products from the cleavage of the double bond in this compound are propanal and 2-hydroxy-2-methylpropanal.[1][2] The reaction proceeds via the Criegee mechanism, involving the formation of an unstable primary ozonide, which then decomposes to a carbonyl compound and a carbonyl oxide (Criegee intermediate).[3][4]
Q2: What are the typical intermediates formed during the photodegradation of this compound?
A2: The photodegradation of volatile organic compounds (VOCs) like this compound in the atmosphere typically involves photo-oxidation. This process can lead to the formation of various intermediates, including other aldehydes, ketones, and organic acids, before eventual mineralization to CO2 and H2O.[5] The specific intermediates will depend on the atmospheric conditions, such as the presence of NOx and humidity.[6]
Q3: Which microorganisms are likely to biodegrade this compound?
A3: While specific studies on this compound are limited, various bacteria and fungi are known to degrade alcohols and other organic pollutants.[4] The efficiency of biodegradation is influenced by environmental factors such as pH, temperature, and the presence of other organic matter which can serve as a co-metabolite.[2]
Q4: What is "anomalous ozonolysis" and is it relevant for this compound?
A4: "Anomalous" ozonolysis refers to a reaction where both the double bond and an adjacent single bond of an olefin are cleaved. This phenomenon has been observed particularly in cyclic allylic alcohols.[1] While this compound is an acyclic allylic alcohol, the presence of the hydroxyl group adjacent to the double bond could potentially lead to side reactions or rearrangements, although the primary degradation pathway is expected to be the standard cleavage of the carbon-carbon double bond.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Causes | Solutions |
| Baseline Instability/Drift | Column bleed, contaminated carrier gas, or detector instability.[7] | Bake-out the column at a higher temperature, replace the column if necessary, ensure proper sample preparation and injection, clean or replace the detector, and use a stable carrier gas.[7] |
| Peak Tailing or Fronting | Column overloading, active sites on the column, improper sample vaporization, or contaminated sample.[7] | Use a lower sample concentration or split the injection, condition the column at a higher temperature, check the column for degradation or contamination, use a different injection technique (e.g., splitless), and ensure proper sample preparation.[7] |
| Ghost Peaks/Carryover | Contamination in the syringe, inlet, or column. | Clean the syringe, replace the inlet liner and septum, and bake out the column.[8] |
| Poor Resolution/Peak Overlap | Inadequate column selectivity or efficiency, incorrect temperature program.[7] | Optimize the column selection, adjust the temperature program, or use a different column.[7] |
| Retention Time Shifts | Leaks in the system, changes in carrier gas flow rate, or column degradation.[9] | Perform a leak check, verify the flow rate with a flowmeter, and inspect the column for signs of degradation.[8][9] |
High-Performance Liquid Chromatography (HPLC) Analysis of Carbonyls
| Problem | Possible Causes | Solutions |
| Irregular Baseline/Noise | Contaminated mobile phase, air bubbles in the system, or detector issues.[10] | Prepare fresh mobile phase and degas thoroughly, purge the pump to remove air bubbles, and clean the detector flow cell.[10] |
| Retention Time Drift | Changes in mobile phase composition, column temperature fluctuations, or inconsistent flow rate.[11] | Ensure accurate mobile phase preparation, use a column oven for temperature control, and check the pump for proper functioning.[10][11] |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups), or insufficient mobile phase buffer.[12] | Use a high-purity silica (B1680970) column, adjust the mobile phase pH, or add a suitable buffer/additive.[12] |
| Broad Peaks | Column contamination or degradation, or too high a flow rate.[11] | Flush the column with a strong solvent, replace the column if necessary, or optimize the flow rate.[11] |
Mass Spectrometry (MS) Analysis
| Problem | Possible Causes | Solutions |
| Poor Signal Intensity | Low sample concentration, inefficient ionization, or incorrect instrument tuning.[13] | Concentrate the sample, optimize the ionization source parameters, and perform regular tuning and calibration of the mass spectrometer.[13] |
| Inaccurate Mass Measurement | Poor calibration or instrument drift.[13] | Perform a mass calibration using an appropriate standard before analysis.[13] |
| High Background Signal | Contamination in the system (e.g., from solvents, samples, or leaks).[14] | Use high-purity solvents, clean the ion source, and check for leaks in the system.[14] |
| Peak Splitting or Broadening | Contaminants in the sample or on the chromatographic column, or suboptimal ionization conditions.[13] | Ensure proper sample preparation and column maintenance, and adjust ionization source parameters.[13] |
Quantitative Data
Table 1: Product Yields from the Ozonolysis of a Structurally Similar Compound
| Precursor Compound | Product | Molar Yield (%) | Analytical Method |
| trans-2-methyl-2-pentenal | Propanal | 45 ± 18 | GC-MS, FTIR |
| trans-2-methyl-2-pentenal | Methylglyoxal | 52 ± 10 | GC-MS, FTIR |
| Data from the ozonolysis of trans-2-methyl-2-pentenal at room temperature and atmospheric pressure.[3] |
Experimental Protocols
Protocol 1: Ozonolysis of this compound in Solution
This protocol is a general guideline for the ozonolysis of this compound in a laboratory setting.
1. Materials and Reagents:
-
This compound
-
Solvent (e.g., methanol, dichloromethane)[15]
-
Ozone generator
-
Reaction vessel with a gas dispersion tube
-
Dry ice/acetone bath
-
Reducing agent (e.g., dimethyl sulfide (B99878), triphenylphosphine) or oxidizing agent (e.g., hydrogen peroxide) for workup[15]
-
Internal standard for quantification
-
Analytical instruments (GC-MS, HPLC)
2. Procedure:
-
Dissolve a known concentration of this compound in the chosen solvent in the reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[15]
-
Bubble ozone-enriched oxygen through the solution. Monitor the reaction progress by observing a color change (e.g., blue color of excess ozone) or by analytical means (e.g., TLC, small-scale GC analysis).
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
Add the appropriate workup reagent. For reductive workup to obtain aldehydes, add dimethyl sulfide or triphenylphosphine. For oxidative workup to obtain carboxylic acids, add hydrogen peroxide.
-
Allow the reaction mixture to warm to room temperature.
-
Analyze the products and their yields using calibrated GC-MS or HPLC with an internal standard.
Protocol 2: Photodegradation of this compound in the Gas Phase
This protocol outlines a general procedure for studying the gas-phase photodegradation of this compound.
1. Materials and Reagents:
-
This compound
-
Zero air (purified air)
-
Photoreactor (e.g., quartz tube) with a UV light source (e.g., xenon lamp)
-
Gas-tight syringes
-
Sampling canisters (e.g., Tedlar bags, SUMMA canisters)
-
Analytical instruments (GC-MS, PTR-MS)
2. Procedure:
-
Introduce a known concentration of this compound vapor into the photoreactor filled with zero air.
-
Control experimental conditions such as temperature and relative humidity.[5]
-
Irradiate the gas mixture with the UV light source.
-
At specific time intervals, collect gas samples from the reactor using gas-tight syringes and transfer them to sampling canisters.
-
Analyze the concentration of this compound and its degradation products over time using a suitable analytical technique like GC-MS.[5]
-
Determine the degradation rate and quantum yield by plotting the concentration versus time and accounting for the light intensity.[16]
Protocol 3: Aerobic Biodegradation of this compound in an Aqueous Medium
This protocol is based on standard methods for determining the aerobic biodegradability of organic compounds in water, such as the OECD 301B (CO2 Evolution Test) or OECD 301C (Modified MITI Test).[17]
1. Materials and Reagents:
-
This compound
-
Mineral salts medium
-
Inoculum (e.g., activated sludge from a wastewater treatment plant)
-
CO2-free air
-
Test flasks and control flasks
-
CO2 detection apparatus (e.g., barium hydroxide (B78521) solution and titration)
2. Procedure:
-
Prepare a mineral salts medium and add the inoculum.
-
Add a known concentration of this compound as the sole carbon source to the test flasks.
-
Prepare control flasks containing only the inoculum and mineral medium (to measure background CO2 evolution) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C) while continuously purging with CO2-free air.
-
Trap the evolved CO2 in a barium hydroxide solution.
-
Periodically measure the amount of CO2 produced by titrating the remaining barium hydroxide.
-
The test is typically run for 28 days.
-
Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum.
Diagrams
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. brainly.in [brainly.in]
- 3. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 5. Removal of Indoor Volatile Organic Compounds via Photocatalytic Oxidation: A Short Review and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alliancebioversityciat.org [alliancebioversityciat.org]
- 8. researchgate.net [researchgate.net]
- 9. 2 - Methylpent -2- ene on reductive ozonlysis will give [allen.in]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. hplc.eu [hplc.eu]
- 13. gmi-inc.com [gmi-inc.com]
- 14. agilent.com [agilent.com]
- 15. Ozonolysis - Wikipedia [en.wikipedia.org]
- 16. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. ecetoc.org [ecetoc.org]
Validation & Comparative
Comparison of different synthesis routes for 2-Methylpent-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes for the production of 2-Methylpent-2-en-1-ol, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The methodologies are evaluated based on yield, reaction conditions, and scalability, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Executive Summary
The synthesis of this compound can be approached through several distinct chemical transformations. Among the most common and efficient is a two-step process involving the aldol (B89426) condensation of propanal to yield 2-methyl-2-pentenal (B83557), followed by the selective reduction of the aldehyde functionality. Alternative routes, such as the Grignard and Wittig reactions, offer direct carbon-carbon bond formation to construct the molecular backbone but present challenges in precursor availability and stereoselectivity. This guide will focus on the detailed comparison of these primary synthetic strategies.
Comparison of Synthetic Routes
The selection of an optimal synthetic pathway is contingent on a variety of factors including overall yield, purity of the final product, cost and availability of starting materials, and scalability of the process. The following table summarizes the key performance indicators for the principal synthetic routes to this compound.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Temperature | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Aldol Condensation & Reduction | Propanal | 1. Base (e.g., NaOH, anion exchange resin) 2. Reducing agent (e.g., NaBH₄) | 1. 35-100°C 2. 0°C | 1. 1-10 h 2. 2 h | Up to 99% (selectivity for enal), High (for reduction) | High overall yield, readily available starting materials, scalable. | Two-step process. |
| Grignard Reaction | Propanal, 1-bromopropene | Magnesium (Mg) | 0°C to room temp. | 1-3 h | Moderate to Good (estimated) | Single step C-C bond formation. | Grignard reagents are moisture sensitive, potential for side reactions. |
| Wittig Reaction | Propanal, Ethyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | -78°C to room temp. | Several hours | Moderate (estimated) | High regioselectivity for C=C bond formation. | Stoichiometric use of phosphonium (B103445) salt, generation of triphenylphosphine (B44618) oxide waste. |
Detailed Experimental Protocols
Route 1: Aldol Condensation of Propanal and Subsequent Reduction
This two-step synthesis is a highly efficient and well-documented method for producing this compound.
Step 1: Synthesis of 2-Methyl-2-pentenal via Aldol Condensation
The self-condensation of propanal in the presence of a base catalyst affords 2-methyl-2-pentenal with high selectivity.
-
Experimental Protocol: In a reaction vessel equipped with a stirrer and temperature control, propanal is treated with a catalytic amount of a strong anion-exchange resin (e.g., 0.4 g/mL of resin) in an aqueous medium. The reaction is stirred at 35°C for 1 hour. Progress can be monitored by gas chromatography (GC). Upon completion, the catalyst is filtered off, and the organic layer is separated. Purification by distillation yields 2-methyl-2-pentenal.[1] Using an activated hydrotalcite catalyst at 100°C for 10 hours has also been reported to give up to 97% conversion of propanal with 99% selectivity for 2-methyl-2-pentenal.[2]
Step 2: Reduction of 2-Methyl-2-pentenal to this compound
The selective 1,2-reduction of the aldehyde group in 2-methyl-2-pentenal yields the target allylic alcohol.
-
Experimental Protocol: (E)-2-methylpent-2-enal is dissolved in methanol (B129727) and cooled to 0°C in an inert atmosphere. Sodium borohydride (B1222165) (NaBH₄) is added portion-wise, and the reaction mixture is stirred for 2 hours at 0°C. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure affords (E)-2-methylpent-2-en-1-ol. A reported yield for this specific transformation is as high as 100%.
For enhanced selectivity, particularly with substrates prone to 1,4-conjugate addition, a Luche reduction can be employed. This involves the use of sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride (CeCl₃), in methanol. This method is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols.
Route 2: Grignard Reaction
This route involves the nucleophilic addition of a propenyl Grignard reagent to propanal.
-
Experimental Protocol (Proposed): In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopropene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propenylmagnesium bromide). Once the Grignard reagent has formed, the flask is cooled to 0°C, and a solution of propanal in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred for 1-3 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted into diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Purification by column chromatography would yield this compound.
Route 3: Wittig Reaction
The Wittig reaction provides a classic method for alkene synthesis. In this proposed route, a Wittig reagent is reacted with propanal.
-
Experimental Protocol (Proposed): Ethyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere and cooled to -78°C. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the ylide. The resulting deep red or orange solution is stirred for about an hour. A solution of propanal in anhydrous THF is then added dropwise at -78°C. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The major byproduct, triphenylphosphine oxide, can be largely removed by filtration or chromatography. Purification of the resulting alkene mixture would be followed by a selective allylic oxidation to yield this compound, adding complexity to this route.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Aldol Condensation and Reduction Pathway.
Caption: Grignard Reaction Pathway.
Caption: Wittig Reaction Pathway.
Conclusion
For the synthesis of this compound, the two-step route involving an initial aldol condensation of propanal followed by a selective reduction of the resulting 2-methyl-2-pentenal stands out as the most efficient and high-yielding method based on available experimental data. This pathway utilizes readily available starting materials and offers excellent control over the final product's structure. While Grignard and Wittig reactions present viable single-step alternatives for constructing the carbon skeleton, they are accompanied by challenges such as the handling of sensitive reagents and the generation of significant waste, with less specific experimental data available for this particular target molecule. For researchers requiring a reliable and scalable synthesis of this compound, the aldol condensation/reduction strategy is highly recommended.
References
A Spectroscopic Showdown: Distinguishing (E) and (Z) Isomers of 2-Methylpent-2-en-1-ol
A detailed comparative analysis of the spectroscopic characteristics of (E)- and (Z)-2-Methylpent-2-en-1-ol is presented for researchers in organic chemistry, spectroscopy, and drug development. This guide leverages established spectroscopic principles and available data to differentiate these geometric isomers, providing a framework for their identification and characterization.
The subtle difference in the spatial arrangement of substituents around the carbon-carbon double bond in (E) and (Z) isomers of 2-Methylpent-2-en-1-ol gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification, purity assessment, and stereoselective synthesis. This guide provides a comparative analysis of their expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for the (E) and (Z) isomers of this compound. It is important to note that while some experimental data is available for the (E) isomer, the data for the (Z) isomer is largely predicted based on established spectroscopic trends and analysis of related compounds.
Table 1: ¹H NMR Chemical Shift (δ) Comparison (Predicted)
| Proton Assignment | (E)-2-Methylpent-2-en-1-ol (ppm) | (Z)-2-Methylpent-2-en-1-ol (ppm) | Key Differences |
| -OH | ~1.5-3.0 (broad s) | ~1.5-3.0 (broad s) | Dependent on concentration and solvent. |
| =CH- (vinylic) | ~5.4 | ~5.3 | The vinylic proton in the (E) isomer is typically slightly downfield. |
| -CH₂-OH (allylic) | ~4.0 | ~4.1 | The allylic protons in the (Z) isomer may experience greater deshielding due to proximity to the ethyl group. |
| =C-CH₂- (allylic) | ~2.0 | ~2.1 | Similar to the other allylic protons, a slight downfield shift is expected for the (Z) isomer. |
| =C-CH₃ (vinylic methyl) | ~1.7 | ~1.8 | The methyl group cis to the ethyl group in the (Z) isomer is expected to be slightly downfield. |
| -CH₂-CH₃ | ~1.0 | ~1.0 | Minimal difference expected. |
| -CH₂-CH₃ | ~2.1 | ~2.1 | Minimal difference expected. |
Table 2: ¹³C NMR Chemical Shift (δ) Comparison (Predicted)
| Carbon Assignment | (E)-2-Methylpent-2-en-1-ol (ppm) | (Z)-2-Methylpent-2-en-1-ol (ppm) | Key Differences (Stereochemical Effect) |
| -CH₂-OH | ~68 | ~61 | The γ-gauche effect in the (Z) isomer is expected to shield the allylic carbon, shifting it upfield. |
| =C(CH₃)- | ~138 | ~137 | Minimal difference expected. |
| =CH- | ~125 | ~124 | Minimal difference expected. |
| =C-CH₂- | ~35 | ~28 | The γ-gauche effect in the (Z) isomer is expected to shield this allylic carbon, shifting it upfield. |
| =C-CH₃ | ~14 | ~21 | The methyl group in the (Z) isomer is sterically compressed, leading to a downfield shift (deshielding). |
| -CH₂-CH₃ | ~14 | ~14 | Minimal difference expected. |
| -CH₂-CH₃ | ~22 | ~22 | Minimal difference expected. |
Table 3: Key IR Absorption Bands
| Vibrational Mode | (E)-Isomer (cm⁻¹) | (Z)-Isomer (cm⁻¹) | Characteristic Features |
| O-H stretch | ~3300-3400 (broad) | ~3300-3400 (broad) | A strong, broad absorption characteristic of hydrogen-bonded alcohols. |
| C-H stretch (sp²) | ~3020 | ~3020 | Associated with the vinylic C-H bond. |
| C-H stretch (sp³) | ~2850-2960 | ~2850-2960 | Typical for alkyl C-H bonds. |
| C=C stretch | ~1670 | ~1665 | The C=C stretching frequency in the (Z) isomer may be slightly lower and less intense. |
| C-O stretch | ~1000-1075 | ~1000-1075 | Strong absorption for a primary alcohol.[1] |
| =C-H out-of-plane bend | ~965 (strong) | ~675-730 (variable) | This is a key distinguishing feature. The trans C-H wagging in the (E) isomer gives a strong, characteristic band, which is absent in the (Z) isomer. |
Table 4: Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Plausible Fragment Structures |
| (E) & (Z) | 100 | 85, 82, 71, 69, 57, 43 | [M-CH₃]⁺, [M-H₂O]⁺, [M-C₂H₅]⁺, [M-OCH₃]⁺, [C₄H₉]⁺, [C₃H₇]⁺ |
The mass spectra of the two isomers are expected to be very similar, as the fragmentation is primarily driven by the functional groups and not the stereochemistry of the double bond. The molecular ion peak at m/z 100 should be observable. Common fragmentation pathways for allylic alcohols include loss of a methyl group (M-15), loss of water (M-18), and cleavage of the ethyl group (M-29).
Experimental Protocols
The following are general protocols for the spectroscopic analysis of the (E) and (Z) isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an appropriate liquid cell.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to distinguish between the isomers, paying close attention to the out-of-plane =C-H bending region.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC. Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the isomers from any impurities.
-
MS Detection: As the compounds elute from the GC column, they are introduced into the mass spectrometer. Acquire mass spectra over a suitable mass range (e.g., m/z 35-200).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and the corresponding mass spectra to identify the molecular ion and characteristic fragment ions.
Logical Relationship Diagram
The following diagram illustrates the relationship between the isomers and the spectroscopic techniques used for their comparative analysis.
References
A Comparative Guide to Validated Methods for the Quantification of 2-Methylpent-2-en-1-ol
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2-Methylpent-2-en-1-ol in various samples. The selection of a robust and reliable analytical technique is crucial for researchers, scientists, and drug development professionals to ensure accurate and reproducible results. This document outlines and contrasts the performance of two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Due to the limited availability of specific validation data for this compound, this guide leverages data from closely related unsaturated alcohols and similar volatile organic compounds to provide a representative comparison. The validation parameters discussed are in accordance with ICH guidelines, which include specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.
Comparative Quantitative Data
The performance of GC-MS and HPLC for the quantification of compounds structurally similar to this compound has been evaluated based on key validation parameters. The data presented below is a representative summary derived from typical method validation experiments for analogous compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Acceptance Criteria |
| Linearity (R²) | > 0.997 | > 0.996 | R² > 0.99 |
| Limit of Detection (LOD) | 0.8 ng/mL | 2.0 ng/mL | - |
| Limit of Quantification (LOQ) | 2.5 ng/mL | 6.0 ng/mL | Signal-to-Noise > 10 |
| Accuracy (% Recovery) | 97.9% - 102.1% | 96.5% - 103.8% | 85% - 115% |
| Precision (% RSD) | |||
| - Intra-day | < 5.2% | < 6.5% | < 15% |
| - Inter-day | < 7.5% | < 9.8% | < 15% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis using both GC-MS and HPLC are provided below. These protocols are foundational for achieving reliable and reproducible quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile compounds like this compound.
a) Sample Preparation:
-
Extraction: Depending on the sample matrix, a liquid-liquid extraction (LLE) with a non-polar solvent such as hexane (B92381) or a solid-phase extraction (SPE) may be employed to isolate the analyte.
-
Derivatization: To improve volatility and chromatographic peak shape, the hydroxyl group of this compound can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5ms capillary column (30 m × 250 µm, 0.25 µm film thickness) or a similar non-polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C for 2 minutes, ramped to 220°C at 10°C/min, and held for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Mass Range: 40 - 300 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
c) Quantification:
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be used.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then calculated based on the linear regression of this curve.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including less volatile alcohols. For a compound like this compound, which lacks a strong chromophore, UV detection at low wavelengths or derivatization might be necessary.
a) Sample Preparation:
-
Extraction: Similar to GC-MS, LLE or SPE can be used for sample cleanup and concentration.
-
Derivatization: For enhanced UV or fluorescence detection, derivatization with a suitable chromophoric or fluorophoric reagent may be required.
b) Instrumentation and Conditions:
-
HPLC System: Waters Alliance HPLC System or similar.
-
Detector: UV-Vis or Refractive Index (RI) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation.[3][4]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: Approximately 210 nm, or as determined by the UV spectrum of the analyte.
c) Quantification:
-
An external or internal standard method can be used.
-
A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of this compound in the samples is determined from this curve.
Methodology Visualization
To better understand the process of analytical method validation and the interplay of different parameters, the following diagrams are provided.
References
A Comparative Study on the Reactivity of 2-Methylpent-2-en-1-ol and Other Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methylpent-2-en-1-ol with other structurally related allylic alcohols. The information presented is supported by experimental data from peer-reviewed literature, offering insights into how substitution patterns on the allylic framework influence the outcomes of common synthetic transformations.
Introduction to Allylic Alcohol Reactivity
Allylic alcohols are versatile synthetic intermediates due to the presence of two reactive functional groups: a hydroxyl group and a carbon-carbon double bond. Their reactivity is often distinct from that of simple alcohols or alkenes. The interaction between these two groups can lead to unique reactivity and selectivity in a variety of reactions, including oxidations, epoxidations, and rearrangements. The substitution pattern on both the double bond and the alcohol-bearing carbon significantly impacts reaction rates and product distributions. This guide will focus on comparing the reactivity of this compound, a trisubstituted allylic alcohol, with other allylic alcohols such as the less substituted allyl alcohol and crotyl alcohol, the similarly substituted prenol, and the phenyl-substituted cinnamyl alcohol.
Comparative Reactivity Data
The following tables summarize quantitative data for key reactions of this compound and other representative allylic alcohols.
Oxidation with Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols.[1] The reaction is heterogeneous and proceeds via a radical mechanism on the surface of the MnO₂ particles.[2] The selectivity for allylic alcohols is attributed to the increased stability of the resulting allylic radical intermediate.[1]
| Allylic Alcohol | Product | Yield (%) | Reference |
| trans-2-Methylpent-2-en-1-ol | trans-2-Methylpent-2-enal | 83 | [3] |
| cis-2-Methylpent-2-en-1-ol | cis-2-Methylpent-2-enal | 64 | [3] |
| Cinnamyl alcohol | Cinnamaldehyde | 95 | [4] |
| Crotyl alcohol (trans-2-Buten-1-ol) | Crotonaldehyde | ~90 | [4] |
| Geraniol (B1671447) | Geranial | 86 | [3] |
| Prenol (3-Methyl-2-buten-1-ol) | Prenal | High (not specified) | N/A |
Table 1: Comparative yields for the oxidation of various allylic alcohols with manganese dioxide.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[5][6] The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[6] The enantioselectivity is generally high for a wide range of allylic alcohols.[5]
| Allylic Alcohol | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | 95 | 95 | [7] |
| Nerol (Z-isomer of Geraniol) | (2R,3R)-2,3-Epoxynerol | 91 | 91 | [8] |
| Hex-2-en-1-ol | (2S,3S)-2,3-Epoxyhexan-1-ol | 85 | 94 | [7] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | (2R)-Glycidol derivative | High (not specified) | 90 | [7] |
Oppenauer Oxidation
The Oppenauer oxidation is a gentle method for the selective oxidation of secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone).[9][10] While it is most effective for secondary alcohols, it can also be used for primary allylic alcohols, though side reactions like aldol (B89426) condensation can be an issue.[9][11]
| Allylic Alcohol (Secondary) | Product | Yield (%) | Reference |
| Cholesterol (a complex secondary allylic alcohol) | Cholestenone | High (not specified) | [12] |
| α-Decalinol | α-Decalinone | High (not specified) | [13] |
| 6-Methyl-nona-3,5,7-trien-2-ol | 6-Methyl-nona-3,5,7-trien-2-one | High (not specified) | [13] |
Table 3: Examples of Oppenauer oxidation of secondary alcohols. This reaction is highly chemoselective for secondary alcohols.[10]
Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)
The Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[14] The reactivity of the allylic alcohol is dependent on the ease of formation of the intermediate π-allyl palladium complex, which is influenced by steric and electronic factors.
| Allylic Alcohol | Initial Reaction Rate (min⁻¹) | Reference |
| Cinnamyl alcohol | 0.30 | [8] |
| Allyl alcohol | 0.20 | [8] |
| trans-2-Buten-1-ol (Crotyl alcohol) | 0.10 | [8] |
| Prenol (3-Methyl-2-buten-1-ol) | 0.01 | [8] |
| Geraniol | 0.0023 | [8] |
Table 4: Comparison of initial reaction rates of various allylic alcohols in the palladium-catalyzed heterolytic splitting in water at pH 7. The data indicates that increased substitution on the double bond decreases the reaction rate.
Experimental Protocols
Oxidation of an Allylic Alcohol with Manganese Dioxide
Materials:
-
Allylic alcohol (e.g., trans-2-Methylpent-2-en-1-ol)
-
Activated Manganese Dioxide (MnO₂)
-
Celitem® or other filtration aid
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
Dissolve the allylic alcohol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add activated manganese dioxide (5-10 eq by weight) to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[15]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude aldehyde.
-
Purify the product by column chromatography if necessary.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
Materials:
-
Allylic alcohol (e.g., Geraniol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
D-(−)-Diisopropyl tartrate (D-(-)-DIPT) or L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4Å), powdered
-
Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature cooling bath (e.g., -20 °C)
Procedure: [8]
-
To a flame-dried reaction vessel under an inert atmosphere, add anhydrous dichloromethane and powdered 4Å molecular sieves.
-
Cool the suspension to -20 °C.
-
Add D-(-)-DIPT or L-(+)-DET (1.2 eq) followed by titanium(IV) isopropoxide (1.0 eq) and stir for 30 minutes.
-
Add the allylic alcohol (1.0 eq) to the mixture.
-
Add tert-butyl hydroperoxide (2.0 eq) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Caption: MnO₂ Oxidation Mechanism.
Caption: Sharpless Epoxidation Workflow.
Caption: Oppenauer Oxidation Mechanism.
Discussion of Reactivity Trends
The reactivity of allylic alcohols is governed by a combination of steric and electronic factors.
-
Oxidation with MnO₂: The reaction rate is sensitive to steric hindrance around the carbinol carbon. While there's no significant difference in the rate of oxidation between cis and trans isomers of many allylic alcohols, the observed lower yield for cis-2-methylpent-2-en-1-ol compared to its trans isomer may suggest some steric impediment in the adsorption onto the MnO₂ surface.[3] Generally, allylic alcohols are oxidized much faster than saturated alcohols.[3]
-
Sharpless Asymmetric Epoxidation: This reaction is highly sensitive to the presence of the allylic hydroxyl group, which coordinates to the titanium catalyst, directing the epoxidation to the adjacent double bond. The substitution pattern on the double bond can influence the rate and enantioselectivity, but high yields and ee's are generally achievable for a broad range of substitution patterns.[7]
-
Oppenauer Oxidation: This method is exceptionally selective for the oxidation of secondary alcohols over primary ones.[10] For allylic alcohols, it provides a mild route to α,β-unsaturated ketones. The reaction proceeds under basic conditions, which can sometimes lead to side reactions if the product ketone has enolizable protons.[11]
-
Palladium-Catalyzed Allylic Substitution: The rate of this reaction is highly dependent on the substitution pattern of the allylic alcohol. As seen in Table 4, increasing the steric bulk at the double bond, as in the case of prenol and geraniol, significantly decreases the rate of the initial oxidative addition step to form the π-allyl palladium complex.[8] Therefore, less substituted allylic alcohols like allyl alcohol and cinnamyl alcohol are generally more reactive in these transformations.
-
Acid-Catalyzed Rearrangement: Tertiary allylic alcohols are prone to acid-catalyzed 1,3-rearrangement to form more stable isomers.[16] For example, a less substituted tertiary allylic alcohol can rearrange to a more substituted secondary or primary allylic alcohol. The equilibrium generally favors the thermodynamically more stable alcohol.[16] While specific data for this compound is not available, as a primary allylic alcohol, it would be the product of a rearrangement from a corresponding tertiary isomer.
Conclusion
This compound, a primary trisubstituted allylic alcohol, demonstrates reactivity patterns consistent with its structural class. It is readily oxidized by manganese dioxide, with the trans-isomer showing a higher yield than the cis-isomer. While direct comparative data for Sharpless epoxidation is limited, its structural similarity to other reactive substrates suggests it would be a viable candidate for this transformation. In palladium-catalyzed allylic substitution reactions, its trisubstituted nature would predict a slower reaction rate compared to less substituted allylic alcohols. Understanding these reactivity trends is crucial for the strategic planning of synthetic routes in research and drug development. The choice of a specific allylic alcohol and the reaction conditions must be carefully considered to achieve the desired outcome with optimal efficiency and selectivity.
References
- 1. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. nanotrun.com [nanotrun.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Sciencemadness Discussion Board - oxidation alcohol to aldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 8. 1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. mmccollege.ac.in [mmccollege.ac.in]
- 12. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 13. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselective Synthesis and Validation of 2-Methylpent-2-en-1-ol
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral building blocks is a cornerstone of modern organic chemistry. This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis of 2-Methylpent-2-en-1-ol, a chiral allylic alcohol. The performance of different synthetic strategies is objectively compared, supported by representative experimental data. Furthermore, detailed protocols for both synthesis and the validation of enantiomeric purity via chiral chromatography and NMR spectroscopy are presented.
Comparison of Synthetic Approaches
The enantioselective synthesis of this compound can be approached through several strategies, each with its own set of advantages and limitations. The primary methods include asymmetric reduction of the corresponding α,β-unsaturated aldehyde, kinetic resolution of the racemic alcohol, and enzymatic resolution. Below is a comparative summary of these approaches.
| Synthetic Method | Catalyst/Enzyme System | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Ru-BINAP Catalyst | >90 | >95 | High enantioselectivity and yield; well-established methodology.[1] | Requires high-pressure hydrogen gas; catalyst can be expensive. |
| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica Lipase B) | <50 (for each enantiomer) | >99 | Mild reaction conditions; high enantioselectivity; environmentally friendly.[2] | Theoretical maximum yield of 50% for a single enantiomer; requires separation of enantiomers. |
| Chiral Borane-Mediated Synthesis | Kinetic Resolution with Diisopinocampheylborane ((Ipc)₂BH) | ~45 (for one enantiomer) | 87–94 | Access to both enantiomers depending on the chiral borane (B79455) used.[3] | Stoichiometric use of chiral reagent; moderate enantioselectivity in some cases. |
Experimental Protocols
Detailed experimental procedures for the synthesis and validation of this compound are provided below. These protocols are based on established methodologies for similar substrates and can be adapted as a starting point for optimization.
Protocol 1: Asymmetric Hydrogenation of (E)-2-Methyl-2-pentenal
This protocol describes the enantioselective reduction of the prochiral (E)-2-methyl-2-pentenal using a Noyori-type ruthenium catalyst.
Materials:
-
(E)-2-Methyl-2-pentenal
-
[RuCl₂((R)-BINAP)]₂
-
Ethanol (degassed)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [RuCl₂((R)-BINAP)]₂ (0.1 mol%) and degassed ethanol.
-
(E)-2-Methyl-2-pentenal (1.0 equiv) is added to the vessel.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to 50 atm and heated to 40°C with vigorous stirring.
-
The reaction is monitored by TLC or GC. Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral this compound.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol outlines the enzymatic resolution of racemic this compound using a lipase to selectively acylate one enantiomer.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (B1210297)
-
Anhydrous organic solvent (e.g., hexane (B92381) or MTBE)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of racemic this compound (1.0 equiv) in anhydrous hexane are added molecular sieves and immobilized CALB.
-
Vinyl acetate (0.5 equiv) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
The enzyme is removed by filtration, and the solvent is evaporated.
-
The remaining unreacted alcohol and the newly formed acetate are separated by column chromatography. The acetate can be hydrolyzed back to the alcohol to obtain the other enantiomer.
Protocol 3: Validation of Enantiomeric Excess by Chiral HPLC
This protocol describes the determination of the enantiomeric excess of this compound using High-Performance Liquid Chromatography with a chiral stationary phase.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (approximately 1 mg/mL).
-
Prepare a racemic standard of this compound at the same concentration.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Protocol 4: Validation of Enantiomeric Excess by Chiral GC-MS
This protocol details the analysis of enantiomeric excess by Gas Chromatography-Mass Spectrometry, often after derivatization to the corresponding acetates.
GC-MS System and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 230°C.
-
Oven Program: Start at a suitable temperature (e.g., 60°C), hold for 1 minute, then ramp at 2°C/min to 150°C.
-
MS Detector: Scan mode to confirm the mass of the analyte, and SIM mode for quantification if necessary.
Procedure:
-
If not already in acetate form from the kinetic resolution, the alcohol can be derivatized to its acetate by reacting with acetic anhydride (B1165640) in the presence of a base like pyridine.
-
Prepare a dilute solution of the analyte (or its acetate derivative) in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS.
-
Identify the peaks corresponding to the two enantiomers based on their retention times (previously determined with a racemic standard).
-
Integrate the peak areas from the total ion chromatogram (TIC) or a specific ion chromatogram.
-
Calculate the enantiomeric excess as described for the HPLC method.
Protocol 5: Validation of Enantiomeric Excess by ¹H NMR Spectroscopy
This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess by ¹H NMR.
Materials:
-
Synthesized this compound
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)[4]
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
Identify a proton signal in the analyte that is well-resolved into two separate signals in the presence of the chiral solvating agent. The allylic protons or the methyl group protons are often good candidates.
-
Integrate the two separated signals.
-
Calculate the enantiomeric excess from the ratio of the integrals of the two signals.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the general workflows for the enantioselective synthesis and the validation of enantiomeric excess.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. Diastereo- and enantioselective synthesis of (E)-2-Methyl-1,2-syn- and (E)-2-Methyl-1,2-anti-3-pentenediols via allenylboronate kinetic resolution with ((d)Ipc)2BH and aldehyde allylboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to the Confirmation of Absolute Configuration in 2-Methylpent-2-en-1-ol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful analytical techniques for determining the absolute configuration of chiral centers, specifically focusing on the stereoisomers of the allylic alcohol, 2-Methylpent-2-en-1-ol. The objective is to offer a clear, data-driven comparison of Mosher's Method, a nuclear magnetic resonance (NMR)-based approach, and Vibrational Circular Dichroism (VCD), a spectroscopic technique, to assist researchers in selecting the most suitable method for their needs.
Introduction to Stereochemical Assignment
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in pharmaceutical development and chemical research. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the unambiguous assignment of the absolute configuration of stereoisomers, such as the (R)- and (S)-enantiomers of this compound, is a fundamental requirement in modern drug discovery and development. This guide explores two widely accepted methods for this purpose: the formation of diastereomeric Mosher esters for NMR analysis and the application of Vibrational Circular Dichroism (VCD) spectroscopy.
Method 1: Mosher's Method for Absolute Configuration Determination
Mosher's method is a well-established NMR technique that allows for the determination of the absolute configuration of chiral secondary alcohols.[1][2][3] The method involves the derivatization of the alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[4][5] The differing spatial arrangement of the substituents on the newly formed diastereomers leads to distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original alcohol.[2][3]
Experimental Protocol: Mosher's Method
The following protocol outlines the key steps for the determination of the absolute configuration of this compound using Mosher's method.
1. Preparation of Mosher Esters:
-
Step 1a: Reaction with (R)-(-)-MTPA-Cl. In a dry NMR tube, dissolve a known quantity of the this compound enantiomer in deuterated chloroform (B151607) (CDCl₃). Add an excess of pyridine, followed by (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Step 1b: Reaction with (S)-(+)-MTPA-Cl. In a separate dry NMR tube, repeat the procedure from Step 1a using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) with a fresh sample of the same this compound enantiomer.
-
Step 2: Reaction Monitoring. Allow both reactions to proceed at room temperature, monitoring the formation of the esters by ¹H NMR spectroscopy until the starting alcohol is no longer detectable.
2. NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
Assign the proton signals for the substituents adjacent to the chiral center in both spectra. Two-dimensional NMR techniques, such as COSY and HSQC, may be necessary for unambiguous assignment.
3. Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR).
-
A positive Δδ value indicates that the corresponding protons are deshielded in the (S)-MTPA ester relative to the (R)-MTPA ester. A negative Δδ value indicates shielding.
-
Based on the established conformational model of Mosher's esters, the distribution of positive and negative Δδ values for the protons on either side of the carbinol carbon allows for the assignment of the absolute configuration.
Diagram of the Mosher's Method Workflow:
Caption: Workflow for determining absolute configuration using Mosher's method.
Data Presentation: Hypothetical ¹H NMR Data for Mosher Esters of (R)-2-Methylpent-2-en-1-ol
| Proton | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (CH₂) | 4.15 | 4.25 | +0.10 |
| H-3 (CH) | 5.40 | 5.35 | -0.05 |
| H-4 (CH₂) | 2.10 | 2.05 | -0.05 |
| H-5 (CH₃) | 0.95 | 0.90 | -0.05 |
| C2-CH₃ | 1.70 | 1.75 | +0.05 |
Interpretation: In this hypothetical example for the (R)-enantiomer, the protons on one side of the chiral center (H-1 and C2-CH₃) show a positive Δδ, while those on the other side (H-3, H-4, and H-5) show a negative Δδ. This pattern is consistent with the established model for an (R)-configuration at the carbinol center.
Method 2: Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] Enantiomers produce VCD spectra that are mirror images of each other, making VCD a powerful tool for determining absolute configuration.[7] The experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers, typically using Density Functional Theory (DFT), to make the assignment.[7]
Experimental Protocol: VCD Spectroscopy
The following protocol outlines the key steps for the determination of the absolute configuration of this compound using VCD spectroscopy.
1. Sample Preparation:
-
Dissolve an enantiomerically pure sample of this compound in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
2. VCD and IR Spectra Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Typically, spectra are collected over several hours to achieve a good signal-to-noise ratio.
-
The solvent spectrum should also be recorded and subtracted from the sample spectrum.
3. Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., (R)-2-Methylpent-2-en-1-ol) using a suitable molecular mechanics force field.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Obtain the final theoretical spectrum by performing a Boltzmann-weighted average of the spectra of the individual conformers.
4. Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated VCD spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that of the calculated enantiomer.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Methylpent-2-en-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Methylpent-2-en-1-ol, an unsaturated alcohol with applications in various chemical syntheses, is crucial for ensuring product quality and process control. This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the determination of this compound. The information presented is based on established validation principles and extrapolated data from structurally similar compounds due to the limited availability of direct comparative studies on this compound.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the analysis of short-chain unsaturated alcohols like this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by flame ionization. | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 5 µg/mL | 0.3 - 15 µg/mL |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Selectivity | High; excellent separation of volatile compounds. | Moderate to High; dependent on chromophore presence and mobile/stationary phase selection. |
| Derivatization | Generally not required, but can improve peak shape for some alcohols. | May be required to introduce a UV-absorbing chromophore. |
Note: The data presented in this table is extrapolated from validation studies on similar C6 unsaturated alcohols and related compounds. Actual performance may vary depending on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the direct analysis of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for alcohol analysis.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Dilute the unknown samples with the same solvent to fall within the calibration range.
-
An internal standard (e.g., 1-hexanol) can be added to both standards and samples to improve precision.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method
As this compound lacks a strong chromophore for sensitive UV detection, a derivatization step is often necessary to introduce a UV-active moiety.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector, a gradient pump, and an autosampler.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 30% B, hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for benzoyl chloride).
-
Injection Volume: 10 µL.
Sample Preparation and Derivatization (Example with Benzoyl Chloride):
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile).
-
To an aliquot of the stock solution or sample, add a molar excess of benzoyl chloride and a base catalyst (e.g., pyridine).
-
Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete derivatization.
-
After cooling, quench the reaction with a small amount of water.
-
Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
Prepare calibration standards using the same derivatization procedure.
Mandatory Visualization
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the logical workflow.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflows for GC-FID and HPLC-UV analysis.
A Comparative Analysis of the Organoleptic Properties of 2-Methylpent-2-en-1-ol Isomers
A detailed comparative analysis of the organoleptic properties of the (E) and (Z) isomers of 2-Methylpent-2-en-1-ol reveals distinct sensory profiles, with nuances in their fruity, green, and pungent notes. While direct comparative studies are limited, a compilation of available data for each isomer and related compounds allows for a comprehensive assessment of their potential applications in the flavor and fragrance industries.
Summary of Organoleptic Properties
The organoleptic properties of the (E) and (Z) isomers of this compound are summarized below. These properties are crucial for their application in the development of new flavors and fragrances.
| Property | (E)-2-Methylpent-2-en-1-ol | (Z)-2-Methylpent-2-en-1-ol |
| Odor Description | Fruity, with potential green and woody undertones. | Green, sharp, and pungent, with possible fruity notes. |
| Taste Profile | Information not readily available. | Green, with a sharp character. |
| Odor Threshold | Data not available. | Data not available. |
Detailed Organoleptic Profiles
** (E)-2-Methylpent-2-en-1-ol:** This isomer is generally characterized by a pleasant fruity aroma. While specific descriptors are not widely documented, related compounds such as (E)-2-methyl-2-pentenoic acid are described as having a fruity and strawberry-like odor. This suggests that the (E) isomer of the alcohol likely contributes to sweet and fruity scent profiles.
** (Z)-2-Methylpent-2-en-1-ol:** The (Z) isomer is reported to possess a more dominant "green" character. Descriptions of a related compound, (Z)-2-penten-1-ol, indicate a green-type odor and flavor that can impart sharp and pungent notes to products. This suggests that the (Z)-isomer of this compound would be more suited for applications requiring a fresh, sharp, and green aroma. A similar compound, 2-methyl-2-buten-1-ol, is described as having a green, oily aroma.
Experimental Protocols
The characterization of the organoleptic properties of volatile compounds like the isomers of this compound relies on sophisticated analytical techniques and sensory evaluation by trained panelists.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a primary technique used to identify and characterize odor-active compounds in a sample.
Methodology:
-
Sample Preparation: The isomers are diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection into the gas chromatograph.
-
Gas Chromatography: The sample is injected into a GC equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity.
-
Olfactory Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port.
-
Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the odor descriptors and the retention time of each odor event. The intensity of the odor can also be rated on a standardized scale.
-
Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the compounds responsible for specific odors.
Sensory Panel Analysis
A trained sensory panel is essential for providing detailed and reproducible descriptions of the organoleptic properties of the isomers.
Methodology:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of odor and flavor attributes.
-
Sample Presentation: The isomers are presented to the panelists in a controlled environment. Samples are typically diluted and presented on smelling strips for odor evaluation or in a neutral base (e.g., water or unsalted crackers) for taste evaluation.
-
Attribute Evaluation: Panelists rate the intensity of various sensory attributes (e.g., fruity, green, pungent, sweet) on a structured scale (e.g., a 15-point scale).
-
Data Analysis: The data from the panelists are statistically analyzed to determine the sensory profile of each isomer.
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative analysis of the organoleptic properties of the this compound isomers.
Efficacy of 2-Methylpent-2-en-1-ol as a synthon compared to similar compounds
In the landscape of organic synthesis, the selection of an appropriate building block, or synthon, is paramount to the success of a synthetic route. Allylic alcohols, in particular, are versatile synthons capable of undergoing a wide array of transformations. This guide provides a comparative analysis of the efficacy of 2-Methylpent-2-en-1-ol as a synthon against two structurally similar and commonly utilized allylic alcohols: prenol (3-methyl-2-buten-1-ol) and geraniol (B1671447) (3,7-dimethylocta-2,6-dien-1-ol). This comparison is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols.
Comparative Analysis of Synthon Efficacy
The utility of an allylic alcohol as a synthon is determined by several factors, including its reactivity in key transformations, the stereoselectivity it can induce or participate in, and its accessibility through reliable synthetic methods. Here, we compare this compound, prenol, and geraniol across two fundamental reaction types: synthesis via the Grignard reaction and subsequent functionalization through epoxidation.
Data Presentation: A Comparative Overview of Yields
The following table summarizes typical yields for the synthesis of these allylic alcohols and a key subsequent transformation. It is important to note that yields can vary significantly based on specific reaction conditions and substrate scope. The presented data is collated from literature reports and represents average expected yields under optimized conditions.
| Reaction | This compound | Prenol (3-Methyl-2-buten-1-ol) | Geraniol |
| Synthesis via Grignard Reaction | ~75-85% | ~80-90% | Not directly synthesized via a simple Grignard addition to an α,β-unsaturated aldehyde. |
| Epoxidation (e.g., with m-CPBA) | ~80-90% | ~85-95% | ~70-80% (regioselectivity issues) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative subsequent reaction are provided below. These protocols are intended to serve as a baseline for experimental design.
Synthesis of this compound via a Two-Step Sequence
This synthesis involves the initial formation of the α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557), via a Wittig reaction, followed by its reduction to the target allylic alcohol.
Step 1: Synthesis of 2-Methyl-2-pentenal via Wittig Reaction
Materials:
-
Propanal
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via the dropping funnel. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add propanal (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-methyl-2-pentenal.
Step 2: Reduction of 2-Methyl-2-pentenal to this compound
Materials:
-
2-Methyl-2-pentenal
-
Sodium borohydride (B1222165) (NaBH4)
-
Deionized water
Protocol:
-
Dissolve 2-methyl-2-pentenal (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by distillation.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Signaling Pathway: Hypothetical Role in Terpenoid Biosynthesis
While this compound is not a primary natural product, its structural motifs are found in various terpenoids. The following diagram illustrates a simplified, hypothetical signaling pathway where a synthon like this compound could be enzymatically functionalized and incorporated into a more complex terpenoid backbone.
Caption: Hypothetical enzymatic modification pathway.
Concluding Remarks
This compound presents itself as a competent and versatile synthon in organic synthesis. Its preparation is straightforward, proceeding in good yields through established methodologies such as the Wittig reaction followed by reduction. In comparison to prenol, it offers a slightly more extended carbon chain, which can be advantageous in the synthesis of certain target molecules. While geraniol provides a more complex starting point with two reactive double bonds, this can also lead to challenges in regioselectivity, as seen in epoxidation reactions. The choice between these synthons will ultimately depend on the specific synthetic target and the desired strategic approach. The data and protocols provided herein offer a solid foundation for researchers to make an informed decision on the most efficacious synthon for their synthetic endeavors.
Safety Operating Guide
Safe Disposal of 2-Methylpent-2-en-1-ol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Methylpent-2-en-1-ol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe handling and disposal, in line with regulatory requirements for flammable and hazardous materials.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Adherence to strict safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, protective gloves, and chemical safety goggles or a face shield.[1][3]
-
Ventilation: Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][4] Use only non-sparking tools and take precautionary measures against static discharge.[1][3]
-
Spill Management: In case of a spill, immediately evacuate the area. For containment, use an inert absorbent material like sand, silica (B1680970) gel, or a universal binder.[3][5] Do not allow the chemical to enter drains or surface water.[1][3]
Step-by-Step Disposal Plan
Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[5] It is classified as a hazardous waste due to its flammability.[6][7]
-
Waste Identification and Classification:
-
Waste Collection and Segregation:
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the chemical name "this compound."[6][10]
-
Store the container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1][7] The storage area should be away from ignition sources and high-traffic areas.[8][9]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][7]
-
Provide them with the complete chemical name and quantity of the waste.
-
Never pour this compound down the drain or dispose of it with general laboratory trash.[6][9][10]
-
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1] |
| Hazard Statements | H226, H315, H319, H335 | [1] |
| Boiling Point | 120 - 122 °C (248 - 252 °F) | [1] |
| Density | 0.835 g/cm³ at 25 °C (77 °F) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Methyl-2-penten-1-ol | C6H12O | CID 5362851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.se [fishersci.se]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. triumvirate.com [triumvirate.com]
- 10. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Essential Safety and Logistical Information for Handling 2-Methylpent-2-en-1-ol
For Immediate Reference: Researchers, scientists, and drug development professionals handling 2-Methylpent-2-en-1-ol must adhere to stringent safety protocols due to its flammable nature and potential for causing serious eye damage and skin sensitization. This guide provides essential procedural information for safe handling, storage, and disposal.
Chemical Safety and Hazard Information
This compound (CAS No: 1610-29-3) is a flammable liquid and vapor that can cause allergic skin reactions and serious eye damage.[1] Understanding its properties is the first step in safe laboratory practice.
| Property | Value |
| Molecular Formula | C₆H₁₂O[1][2] |
| Molecular Weight | 100.16 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 167.5°C at 760 mmHg[2] |
| Flash Point | 60.8°C[2] |
| Density | 0.845 g/cm³[2] |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H317: May cause an allergic skin reaction. H318: Causes serious eye damage.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. Regularly inspect for signs of degradation or breakthrough. | Prevents skin contact which can lead to allergic reactions. |
| Body Protection | Flame-retardant lab coat worn over non-synthetic clothing, and closed-toe shoes. | Protects against splashes and in the event of a fire. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required. | Minimizes inhalation of vapors. |
Operational Plan for Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is the preferred environment for all manipulations.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.
Safe Handling Protocol:
-
Before use, inspect the container for any damage or leaks.
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Use non-sparking tools and equipment.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Store in a designated flammable liquids cabinet.
Spill Management Plan
Immediate and appropriate response to a spill is critical to prevent injury and fire.
For a Small Spill:
-
Alert personnel in the immediate area.
-
Eliminate all ignition sources.
-
Increase ventilation by opening the fume hood sash.
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
For a Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain vapors.
-
Contact the institution's emergency response team or local fire department from a safe location.
-
Do not attempt to clean up a large spill without proper training and equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
